(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-hydroxyethylsulfanyldiazenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-5-6-15-11-10-8-3-1-7(2-4-8)9(13)14/h1-4,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYXSDKECFGYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365719 | |
| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331837-01-5 | |
| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Aromatic Azo Thioether Compounds: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic azo thioether compounds represent a versatile class of molecules that merge the rich photophysical properties of the azo chromophore with the unique electronic and coordinating capabilities of the thioether linkage. This dual functionality makes them highly attractive for applications ranging from advanced materials to medicinal chemistry, where they can act as molecular switches, chemosensors, or targeted therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing these compounds. We will delve into the mechanistic underpinnings of both linear and convergent synthetic strategies, offering field-proven insights into the causality behind experimental choices. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to design and execute the synthesis of novel aromatic azo thioether compounds.
Introduction: The Strategic Value of the Azo-Thioether Scaffold
The integration of an azo group (-N=N-) and a thioether (-S-) moiety onto an aromatic framework creates a molecule with a unique confluence of properties. The azo group, a powerful chromophore, imparts vibrant color and, most notably, the ability to undergo reversible E/Z (trans/cis) photoisomerization.[1][3] This photoswitchable behavior allows for the remote control of molecular geometry and, consequently, biological activity, making these scaffolds prime candidates for photopharmacology.[4]
The thioether group, on the other hand, serves multiple strategic roles. It can act as a coordinating ligand for metal ions, a key feature in the design of chemosensors or metallodrugs. In a drug development context, the thioether linkage can enhance lipophilicity, modulate metabolic stability, and provide a handle for further functionalization.[5] Aromatic azo compounds, in general, have known applications as antibacterial, antiviral, and antifungal agents.[6][7] The rational design of derivatives, such as azo thioethers, is a promising avenue for developing novel therapeutics, including enzyme inhibitors and agents for photodynamic therapy (PDT).[8][9]
This guide will explore the two primary strategic approaches to synthesizing these valuable compounds: Linear Synthesis , where a thioether-containing precursor is incorporated into the azo scaffold, and Convergent Synthesis , where the thioether is introduced onto a pre-formed azo molecule.
Linear Synthetic Strategies: Building from Thioether Precursors
Linear synthesis involves the use of starting materials that already contain the thioether moiety. This approach is often favored for its predictability and control over the final substitution pattern. The core of this strategy lies in the classic diazotization and azo coupling reactions, but with a pre-functionalized aromatic amine or coupling partner.
Mechanism: Diazotization of Thioether-Containing Anilines
The foundational step in many azo compound syntheses is the conversion of a primary aromatic amine to a diazonium salt.[5][10] This reaction, known as diazotization, proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5]
The mechanism involves the following key steps:
-
Formation of the Nitrosating Agent: Nitrous acid is protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.
-
Dehydration: Protonation of the hydroxyl group followed by the loss of a water molecule generates the highly reactive aryldiazonium cation.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Aryldiazonium salts are thermally unstable and can decompose to form highly reactive aryl cations, leading to side products and the hazardous release of nitrogen gas.[5] Maintaining a low temperature is critical for maximizing the yield of the diazonium salt.
-
Strong Acid: A strong mineral acid is required to generate a sufficient concentration of the electrophilic nitrosonium ion (NO⁺) and to prevent premature coupling of the diazonium salt with the unreacted amine.
Mechanism: Azo Coupling with Thioether-Containing Nucleophiles
Once the diazonium salt is formed, it acts as a weak electrophile in an electrophilic aromatic substitution reaction known as azo coupling.[5] The coupling partner is typically an electron-rich aromatic compound, such as a phenol or an aniline derivative. In this linear approach, the thioether group can be present on either the diazonium salt precursor or the coupling partner.
For example, coupling a diazonium salt with a thioether-substituted phenol (like 4-(methylthio)phenol) proceeds as follows:
-
Activation of the Coupling Partner: In mildly alkaline conditions (pH > 7.5), the phenol is deprotonated to form the highly nucleophilic phenoxide ion.
-
Electrophilic Attack: The aryldiazonium cation attacks the electron-rich aromatic ring of the phenoxide, typically at the para position due to steric hindrance at the ortho positions.
-
Rearomatization: A proton is lost from the intermediate sigma complex (Wheland intermediate) to restore the aromaticity of the ring, yielding the final aromatic azo thioether compound.
Causality Behind Experimental Choices:
-
pH Control: The pH of the coupling reaction is paramount. Phenolic coupling partners require mildly alkaline conditions to form the more reactive phenoxide ion. Conversely, if the coupling partner is an aromatic amine, the reaction is typically run under mildly acidic conditions (pH < 6) to prevent the amine from being fully protonated and deactivated while still suppressing side reactions of the diazonium salt.[11]
-
Electron-Rich Coupling Partner: The diazonium ion is a weak electrophile, so the coupling partner must be "activated" with strong electron-donating groups like -OH, -NH₂, or -OR to facilitate the electrophilic aromatic substitution.
Convergent Synthetic Strategies: Post-Modification of Azo Scaffolds
Convergent synthesis offers a flexible approach where a common azo intermediate, typically a halo-substituted azoarene, is synthesized and then diversified by introducing the thioether moiety. This is particularly useful for creating a library of related compounds from a single precursor.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing a thioether group onto an aromatic ring that is activated by electron-withdrawing groups.[12] The azo group (-N=N-) itself is a moderate electron-withdrawing group, which can facilitate SNAr on a halo-substituted azoarene, especially if other electron-withdrawing groups are present.
The mechanism proceeds in two steps:
-
Nucleophilic Attack: A nucleophilic thiol or thiolate anion attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Loss of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the aromatic azo thioether.
Causality Behind Experimental Choices:
-
Leaving Group: The rate of reaction is dependent on the nature of the leaving group, typically following the trend F > Cl > Br > I. Fluorine is often the best leaving group for SNAr because of its high electronegativity, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the thiolate salt while leaving the nucleophilic anion relatively free, thus accelerating the reaction.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first, rate-determining step.
Mechanism: Metal-Catalyzed Cross-Coupling
For less activated aryl halides, transition-metal-catalyzed cross-coupling reactions provide a versatile alternative to SNAr.[7] Palladium- and copper-catalyzed reactions are the most common for C-S bond formation.[5][13] The general catalytic cycle for a palladium-catalyzed process (e.g., a Buchwald-Hartwig type amination adapted for thiols) involves three key steps:
-
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the aryl-halide bond of the azo compound, forming a Pd(II) intermediate.
-
Transmetalation (or Ligand Exchange): The thiol (often deprotonated by a base to form a thiolate) displaces the halide on the palladium center.
-
Reductive Elimination: The aryl group and the sulfur group are eliminated from the palladium complex, forming the C-S bond of the product and regenerating the Pd(0) catalyst.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand (e.g., Xantphos, BINAP) is critical. The ligand stabilizes the palladium catalyst, prevents its decomposition, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, NaOt-Bu) is required to deprotonate the thiol, forming the more nucleophilic thiolate, which readily participates in the catalytic cycle.
-
Substrate: This method is highly effective for aryl bromides and iodides. Aryl chlorides are generally less reactive but can be used with specialized catalyst systems.
Experimental Protocols and Data
To provide a practical context, we present a representative protocol for a linear synthesis of an aromatic azo thioether, specifically 4-((4-(methylthio)phenyl)diazenyl)phenol.
Protocol: Synthesis of 4-((4-(methylthio)phenyl)diazenyl)phenol
This two-step procedure first involves the diazotization of 4-(methylthio)aniline, followed by its coupling with phenol.
Step 1: Diazotization of 4-(methylthio)aniline
-
In a 250 mL beaker, dissolve 1.39 g (10 mmol) of 4-(methylthio)aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes. This solution should be used immediately in the next step.
Step 2: Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A brightly colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
-
Acidify the mixture to a pH of ~5 by slowly adding dilute acetic acid. This will precipitate any remaining dissolved product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-((4-(methylthio)phenyl)diazenyl)phenol as a colored solid.
Characterization Data (Expected):
-
¹H NMR: Signals corresponding to the aromatic protons on both rings, with characteristic splitting patterns, and a singlet for the -SCH₃ protons around 2.5 ppm. The phenolic -OH proton will appear as a broad singlet.[14]
-
¹³C NMR: Resonances for all unique aromatic carbons and a signal for the methyl carbon of the thioether group.[15]
-
IR Spectroscopy: Characteristic peaks for N=N stretching (around 1400-1500 cm⁻¹), C-S stretching, and a broad O-H stretch for the phenolic group.[16]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₂N₂OS).[16]
Comparative Data for Synthetic Strategies
The choice between a linear and convergent strategy depends on the availability of starting materials, the desired molecular complexity, and the scale of the synthesis. The following table summarizes key considerations:
| Feature | Linear Synthesis (e.g., Diazotization/Coupling) | Convergent Synthesis (e.g., SNAr or Cross-Coupling) |
| Starting Materials | Requires thioether-functionalized anilines or phenols. | Requires halo-substituted azo compounds. |
| Flexibility | Less flexible for diversification; a new precursor is needed for each analogue. | Highly flexible; a single azo precursor can be reacted with various thiols. |
| Predictability | Generally high predictability of regioselectivity in the coupling step. | Regioselectivity is determined by the position of the leaving group. |
| Reaction Conditions | Diazotization requires low temperatures; coupling is pH-sensitive. | SNAr may require harsh conditions; metal-catalyzed reactions can be sensitive to air and moisture. |
| Typical Yields | Often high (65-95%) for straightforward couplings.[5] | Variable, depending on the reactivity of the substrate and chosen method. |
Applications in Drug Development and Research
The unique properties of aromatic azo thioethers make them valuable scaffolds for a range of applications in the life sciences.
-
Photopharmacology: As photoswitches, these molecules can be designed to bind to a biological target (e.g., an enzyme or receptor) in one isomeric state but not the other. Irradiation with a specific wavelength of light can then be used to turn the drug's activity "on" or "off" with high spatial and temporal precision, minimizing off-target effects.[1][3]
-
Enzyme Inhibitors: The thioether group can form key interactions within the active site of an enzyme, for example, through coordination with a metal cofactor or through hydrophobic interactions. The azo scaffold allows for extensive structural modifications to optimize binding affinity and selectivity.[9][17]
-
Photodynamic Therapy (PDT): Azo compounds can be designed as photosensitizers that, upon activation with light, generate reactive oxygen species (ROS) to kill cancer cells.[8][18] The thioether group can be used to tune the photophysical properties of the molecule or to attach targeting moieties that direct the photosensitizer to tumor tissue.
-
Chemosensors and Imaging Agents: The ability of the thioether to coordinate with metal ions, combined with the colorimetric changes associated with the azo chromophore, makes these compounds suitable for use as sensors for specific metal ions in biological systems.
Conclusion
The synthesis of aromatic azo thioether compounds is a rich field of study that leverages fundamental reactions in organic chemistry to create molecules with advanced functionalities. By understanding the core mechanisms of both linear and convergent synthetic pathways—from diazotization and azo coupling to nucleophilic aromatic substitution and metal-catalyzed cross-coupling—researchers can rationally design and synthesize novel compounds for a wide array of applications. The ability to precisely control molecular architecture through these synthetic strategies opens up exciting possibilities in the development of next-generation therapeutics, smart materials, and advanced research tools. As our understanding of the interplay between the azo and thioether functionalities grows, so too will the innovative applications of this versatile molecular scaffold.
References
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422-4437. [Link]
-
Samanta, S., et al. (2013). Photoswitching azo compounds in vivo with red light. Journal of the American Chemical Society, 135(26), 9777–9784. [Link]
-
Fathinejad Jirandehi, H., & Mobinikhaledi, A. (2008). Synthesis of Some Aryl Azo-Compounds Under Mild Conditions. Asian Journal of Chemistry, 20(4), 2675-2680. [Link]
-
Kondratov, S. A. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 14(1), 213-241. [Link]
-
Organic Syntheses. (1966). Methyl phenyl sulfoxide. Organic Syntheses, 46, 72. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Al-Adilee, K. J., & Al-Mulla, E. A. (2012). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Journal of Applicable Chemistry, 1(4), 534-541. [Link]
-
Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. [Link]
-
Yoon, I., et al. (2021). An azo dye for photodynamic therapy that is activated selectively by two-photon excitation. Chemical Science, 12(2), 427-434. [Link]
-
Wikipedia. (2023). Azo coupling. [Link]
-
Al-Amiery, A. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(19), 6289. [Link]
-
Hranjec, M., et al. (2011). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 16(8), 6354-6367. [Link]
-
Zwergel, C., et al. (2014). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 10, 1258–1296. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Convergent Synthesis of Thioether Containing Peptides. Molecules, 13(7), 1464-1481. [Link]
-
Wiebe, A., et al. (2012). Functionalized Fullerenes in Photodynamic Therapy. Molecules, 17(7), 7853-7883. [Link]
-
Iqbal, J., et al. (2022). Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes. Heliyon, 8(12), e12492. [Link]
-
Buncel, E., & Onyido, I. (2003). 1H and 13C NMR study of 2-substituted phenyl methyl sulphides. Magnetic Resonance in Chemistry, 41(4), 287-292. [Link]
-
Ali, Y., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1548-1558. [Link]
-
Hotha, S., & O'Doherty, G. A. (2012). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. ACS Catalysis, 2(12), 2713–2717. [Link]
-
Szymański, W., et al. (2013). Azobenzene photoswitches for biomolecules. Angewandte Chemie International Edition, 52(8), 2068-2081. [Link]
-
Ivanova, G., & Stoyanov, S. (2017). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 22(11), 1897. [Link]
-
Akwi, F. M., & Watts, P. (2018). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 14, 269–283. [Link]
-
Ali, Y., Hamid, S. A., & Rashid, U. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini reviews in medicinal chemistry, 18(18), 1548–1558. [Link]
-
Samanta, S., & Woolley, G. A. (2013). Photoswitching azo compounds in vivo with red light. (Highlighted as "Ready for red"; Nature Chemical Biology 9, 469, 2013). Journal of the American Chemical Society. [Link]
-
Iqbal, J., et al. (2022). Rational Synthesis, Biological Screening of Azo Derivatives of Chloro-Phenylcarbonyl Diazenyl Hydroxy Dipyrimidines/Thioxotetrahydropyrimidines and their Metal Complexes. ResearchGate. [Link]
-
Silverman, R. B. (2003). Approaches to the Rational Design of Enzyme Inhibitors. In Burger's Medicinal Chemistry and Drug Discovery. [Link]
-
Stricker, L., et al. (2021). Azobisheteroarene photoswitches based on isoxazoles and pyrazoles: tunable photostationary states, thermal relaxation and sensitization under confinement. Chemical Science, 12(35), 11776-11784. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. [Link]
-
Clayman, G. L., et al. (2019). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. ACS Catalysis, 9(10), 9146-9151. [Link]
- CN105646306A - Preparation method of 4-methylthio phenylacetic acid. (2016).
-
El-Azab, A. S., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12, 17781. [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4323. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azobenzene photoswitches for biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 182.160.97.198:8080 [182.160.97.198:8080]
- 10. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GtR [gtr.ukri.org]
- 13. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Solubility and stability of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid
An In-depth Technical Guide to the Solubility and Stability of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Profile
This compound is an organic molecule characterized by three key functional groups: a benzoic acid moiety, a diazenyl (azo) bridge in the stable trans or (E)-conformation, and a 2-hydroxyethylthio side chain. The strategic combination of these groups suggests its potential utility in various applications, from serving as a chromophoric reporter molecule to acting as a building block in medicinal chemistry.
Aryl azo compounds are a well-documented class of molecules known for their vibrant colors and are commonly used as dyes.[1][2] The extended π-conjugation across the azobenzene framework is responsible for their characteristic light absorption in the visible spectrum.[1] The presence of both a carboxylic acid and a hydroxyl group introduces sites for hydrogen bonding and potential ionization, which are critical determinants of the compound's physicochemical properties, including solubility and stability.
Predicted Physicochemical Properties
Based on its constituent parts, we can predict the general physicochemical properties of this compound.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C9H10N2O3S | Derived from structural components. |
| Molecular Weight | ~226.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colored crystalline solid | Azo compounds are typically colored and crystalline.[1] |
| pKa | ~4-5 (Carboxylic acid), ~14-16 (Hydroxyl) | The benzoic acid moiety will be the primary acidic site. The hydroxyl group is significantly less acidic. |
| XLogP3 | ~2-3 | Estimated based on similar structures, indicating moderate lipophilicity. |
Solubility Profile: A Predictive Analysis
The solubility of a compound is a critical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. The structure of this compound suggests a nuanced solubility profile.
Aqueous Solubility
The presence of a large hydrophobic aromatic core suggests that the intrinsic aqueous solubility will be low.[3] However, the molecule possesses both a carboxylic acid and a hydroxyl group, which can participate in hydrogen bonding with water.
The pH of the aqueous medium will be a dominant factor.
-
Acidic pH (pH < 4): The carboxylic acid will be protonated (-COOH), minimizing its contribution to aqueous solubility. The compound is expected to be sparingly soluble.
-
Neutral to Basic pH (pH > 5): The carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), which will significantly enhance aqueous solubility due to the introduction of a charge.
Organic Solvent Solubility
Azo compounds are generally soluble in a range of organic solvents.[3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl and carboxylic acid groups should allow for good solubility in these solvents through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated due to the overall polarity of the molecule.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the polar functional groups.
Experimental Protocol for Solubility Determination
A robust understanding of solubility requires empirical testing. The following protocol outlines a standard method for determining the thermodynamic solubility of the compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 5.0, 7.4, 9.0)
-
Ethanol, Methanol, DMSO, Acetonitrile
-
HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated pH meter
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Calibration Curve: Create a series of dilutions from the stock solution and analyze them via HPLC to generate a standard curve of concentration versus peak area.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound to vials containing each of the selected solvents.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the mobile phase.
-
Analyze the diluted supernatant by HPLC.
-
-
Data Analysis: Use the peak area from the HPLC analysis and the standard curve to determine the concentration of the dissolved compound in each solvent.
Stability Profile: Key Considerations and Assessment
The stability of a compound is paramount for its storage, handling, and application. For this compound, the primary points of potential degradation are the azo bond and the thioether linkage.
Factors Influencing Stability
-
Light: Azo compounds, including the parent compound azobenzene, can undergo photoisomerization from the more stable (E)-isomer to the (Z)-isomer upon exposure to light of an appropriate wavelength.[1] This can alter the compound's physical and biological properties. Prolonged exposure to high-energy light (UV) can lead to irreversible degradation.
-
pH: The stability of the compound in aqueous solutions may be pH-dependent. Extreme pH conditions could potentially catalyze the hydrolysis of the functional groups, although aryl azo compounds are generally stable.[1]
-
Temperature: While aryl azo compounds are typically thermally stable, elevated temperatures can lead to decomposition.[1] Thermal stability studies on diazo compounds show decomposition onsets generally between 75–160 °C.[4]
-
Oxidation: The thioether linkage (-S-) is susceptible to oxidation, potentially forming a sulfoxide or sulfone. This would significantly alter the polarity and properties of the molecule.
Experimental Protocol for Stability Assessment
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer
-
HPLC-UV/Vis or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Solution Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Store solutions and solid compound at elevated temperatures (e.g., 60°C).
-
Photostability: Expose solutions and solid compound to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
If using HPLC-MS, identify the mass of the degradation products to propose degradation pathways.
-
Data Interpretation and Visualization
Solubility Data Summary
The results from the solubility experiments should be tabulated for clear comparison.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| PBS | 2.0 | 25 | [Experimental Value] |
| PBS | 7.4 | 25 | [Experimental Value] |
| PBS | 9.0 | 25 | [Experimental Value] |
| Ethanol | N/A | 25 | [Experimental Value] |
| DMSO | N/A | 25 | [Experimental Value] |
Stability Data Summary
The stability data should be presented as the percentage of the parent compound remaining over time under each stress condition.
| Stress Condition | Time (hours) | % Parent Compound Remaining |
| 0.1 M HCl | 24 | [Experimental Value] |
| 0.1 M NaOH | 24 | [Experimental Value] |
| 3% H₂O₂ | 24 | [Experimental Value] |
| 60°C | 24 | [Experimental Value] |
| Photostability | 24 | [Experimental Value] |
Workflow Visualization
The general workflow for assessing the solubility and stability of a novel compound can be visualized as follows:
Caption: Workflow for Solubility and Stability Assessment.
Conclusion
This compound is a molecule with a predictable yet complex solubility and stability profile. Its aqueous solubility is expected to be highly pH-dependent, while it should be readily soluble in polar organic solvents. The primary stability concerns are photoisomerization and potential oxidation at the thioether linkage. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling informed decisions in research and development.
References
-
Wikipedia. Azo compound. [Link]
-
PubChem. 4-[(2-Hydroxyethyl)thio]benzoic acid. [Link]
-
PubChem. Benzoic acid, 4-[(2-hydroxyethyl)thio]-, methyl ester. [Link]
-
ResearchGate. (PDF) Review on Azo-Compounds and Their Applications. [Link]
-
Danish Environmental Protection Agency. Technical Aspects of Azo Colorants. [Link]
-
Beilstein Journals. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]
-
Solubility of Things. Azobenzene. [Link]
-
National Institutes of Health. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC. [Link]
Sources
Foreword: Bridging Theory and Application in Azo-Thioether Research
An In-Depth Technical Guide to Quantum Chemical Calculations for Azo-Thioether Molecules
Azo-thioether molecules represent a fascinating and functionally rich class of compounds. The incorporation of a photoswitchable azo group (—N=N—) with a flexible and polarizable thioether linkage (—S—) creates molecular systems with tunable electronic, conformational, and photoresponsive properties. These characteristics make them highly attractive for applications ranging from molecular machines and responsive materials to the targeted delivery and activation of therapeutic agents.[1][2]
The predictive power of quantum chemical calculations is an indispensable tool for rationally designing these molecules and understanding their behavior at a sub-molecular level. By simulating their properties, we can screen candidates, interpret complex experimental data, and gain mechanistic insights that are often inaccessible through experimentation alone. This guide provides researchers, computational chemists, and drug development professionals with a robust framework for applying quantum chemical methods, particularly Density Functional Theory (DFT), to the study of azo-thioether systems. Our focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions in their computational workflows.
Conceptual Foundations: The Synergy of Azo and Thioether Moieties
Before delving into computational protocols, it is crucial to understand the distinct chemical personalities of the azo and thioether groups and how they interact.
-
The Azo Group: A Molecular Light Switch: The defining characteristic of the azobenzene unit and its derivatives is the ability to undergo reversible E/Z (or trans/cis) isomerization upon irradiation with light of specific wavelengths.[3] The E-isomer is typically more thermodynamically stable, while the Z-isomer is a higher-energy, metastable state. This switching process induces significant changes in molecular geometry, dipole moment, and absorption spectra, forming the basis of their application as photoswitches.[4][5]
-
The Thioether Group: A Modulator of Function: The thioether linkage is more than a simple spacer. Its sulfur atom, with its lone pairs and polarizability, can engage in non-covalent interactions and influence the electronic landscape of the molecule.[6][7] It provides conformational flexibility, which can be critical for the molecule's biological activity or material properties.[8][9] Computationally, this flexibility necessitates a thorough conformational analysis to identify the most stable structures before investigating functional properties.
The combination of these two moieties allows the thioether to modulate the azo group's photoswitching behavior (e.g., shifting absorption wavelengths) and allows the azo switch to control the thioether's position and, by extension, its interaction with a biological target or material matrix.
The Computational Scientist's Toolkit: Selecting Methods and Software
The accuracy of any quantum chemical study hinges on the appropriate selection of theoretical methods and basis sets. For molecules of the size and complexity of typical azo-thioethers, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[10]
Choosing the Right Functional and Basis Set
The "functional" in DFT is the mathematical approximation used to describe the electron exchange and correlation energy. The choice of functional is arguably the most critical decision in a DFT study.
-
Hybrid Functionals (B3LYP, PBE0): These are often the workhorses for geometry optimizations and ground-state property calculations. B3LYP is widely used and provides a good starting point for many systems.[11][12] PBE0 is another robust choice, often yielding slightly different but equally valid results.[3]
-
Range-Separated Functionals (CAM-B3LYP, ωB97X-D): These functionals are highly recommended for calculating electronic excitations and UV-Vis spectra using Time-Dependent DFT (TD-DFT).[3][13] They perform better than standard hybrids for systems that may exhibit charge-transfer character, which can be relevant in substituted azo dyes.
-
M06 Family (M06-2X): Functionals from this family are often well-suited for systems where non-covalent interactions are important and for calculating thermochemistry and reaction barriers.[8]
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description at a higher computational cost.
-
Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a tiered approach to accuracy. The 6-31G(d) basis set is often sufficient for initial geometry optimizations of medium-sized molecules. For higher accuracy in energies and electronic properties, a larger basis set like 6-311+G(d,p) is recommended. The + indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while (d,p) denotes polarization functions, which are essential for accurately describing bonding.[11][14]
Table 1: Recommended DFT Functionals and Basis Sets for Azo-Thioether Studies
| Task | Recommended Functionals | Recommended Basis Sets | Rationale |
| Geometry Optimization | B3LYP, PBE0, M06-2X | 6-31G(d) or 6-311G(d,p) | Provides reliable ground-state geometries and vibrational frequencies at a reasonable computational cost.[8][11] |
| Electronic Spectra (TD-DFT) | CAM-B3LYP, ωB97X-D | 6-311+G(d,p) | Accurately models electronic excitations, especially charge-transfer states, which is critical for predicting absorption wavelengths (λmax).[3][13] |
| Reaction Barriers (Isomerization) | M06-2X, PBE0 | 6-311+G(d,p) | Known to perform well for kinetic and thermodynamic calculations, providing more reliable energy barriers for thermal isomerization.[8][15] |
| FMO Analysis (HOMO/LUMO) | B3LYP, PBE0 | 6-311G(d,p) | Standard functionals provide a good qualitative and quantitative picture of the frontier molecular orbitals.[16] |
Software Packages
Several excellent software packages are available for performing these calculations. Popular choices in both academia and industry include Gaussian, ORCA, and the Schrödinger suite.[17][18] This guide will present protocols in a software-agnostic manner, focusing on the keywords and concepts common to most platforms.
Core Computational Workflow: A Validated Approach
A successful computational study follows a logical progression of steps, where the output of one stage serves as a validated input for the next. This workflow ensures the reliability and reproducibility of the results.
Caption: Schematic of Frontier Molecular Orbitals (FMOs).
Protocol 3: Simulating UV-Vis Spectra with TD-DFT
Objective: To predict the electronic absorption spectrum and identify the wavelengths (λmax) responsible for the E → Z photoisomerization.
Methodology:
-
Input Geometry: Use the verified minimum-energy geometry of the E-isomer.
-
TD-DFT Calculation:
-
Typical Keywords: TD(NStates=10), CAM-B3LYP/6-311+G(d,p).
-
Solvent Effects: It is highly advisable to include a solvent model, as solvatochromic shifts can be significant. The Polarizable Continuum Model (PCM) is a common and effective choice. Keyword: SCRF=(PCM,Solvent=Toluene). [3][19] * Rationale: The TD keyword initiates a Time-Dependent DFT calculation. NStates=10 requests the calculation of the first 10 excited states. As discussed, CAM-B3LYP is well-suited for this task. [13]3. Data Extraction and Analysis:
-
The output will list the vertical excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f) for each calculated electronic transition.
-
The oscillator strength (f) represents the intensity of the absorption. Transitions with high f-values correspond to the major peaks in the experimental spectrum.
-
The lowest energy, high-intensity transition is typically the n→π* or π→π* transition responsible for photoswitching.
-
Compare the calculated λmax with experimental UV-Vis spectra for validation. [12][14] Table 2: Example of Simulated Spectral Data
-
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S1 | 2.75 | 450.8 | 0.0512 | HOMO -> LUMO (n→π) |
| S2 | 3.54 | 350.2 | 0.8955 | HOMO-1 -> LUMO (π→π) |
| S3 | 3.91 | 317.1 | 0.0023 | HOMO -> LUMO+1 |
This is illustrative data. The results show a weak absorption at ~451 nm and a very strong absorption at ~350 nm, which would likely correspond to the key photoswitching band.
Applications in Drug Development
The computational protocols described above provide critical insights for drug development professionals.
-
Rational Design of Photopharmaceuticals: By calculating the absorption spectra (Protocol 3), scientists can tune the molecular structure to be activated by specific wavelengths of light, such as red or near-infrared light, which have better tissue penetration for photodynamic therapy. [3]* Predicting Reactivity and Metabolism: The HOMO and LUMO energies (Protocol 2) can serve as descriptors in QSAR models to predict a molecule's reactivity and potential metabolic fate. [16][20]* Conformational Control of Binding: Azo-thioether photoswitches can be incorporated into drug molecules to act as "photocages." In one isomeric form (e.g., the inactive E-isomer), the molecule's conformation may prevent it from binding to its biological target. Upon irradiation, it switches to the active Z-isomer, whose shape fits the target's binding site, releasing its therapeutic effect with high spatiotemporal control. Conformational analysis and geometry optimization (Protocol 1) are essential for designing this steric control.
Conclusion: The Power of Predictive Chemistry
Quantum chemical calculations provide a powerful, predictive framework for the investigation of azo-thioether molecules. By following a systematic and validated workflow, researchers can reliably predict geometries, electronic properties, and photochemical behavior. This in silico approach not only deepens our fundamental understanding of these versatile molecules but also accelerates their development for advanced applications in medicine and materials science, reducing the time and cost associated with trial-and-error experimental synthesis and testing.
References
-
Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. (2025). ResearchGate. [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). National Institutes of Health (NIH). [Link]
-
A cautionary tale of basic azo photoswitching in dichloromethane finally explained. (2024). National Institutes of Health (NIH). [Link]
-
Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF AZO COMPOUNDS AS PRODRUGS OF SULFONAMIDES CONTAINING THYMOL MOIETY AND ITS IN-VITRO DEGRADATION STUDY. (2019). ResearchGate. [Link]
-
Computational design of a molecular triple photoswitch for wavelength-selective control. (2018). Royal Society of Chemistry. [Link]
-
Conformational Analysis of Thioether Musks Using Density Functional Theory. (2016). MDPI. [Link]
-
Synthesis, characterization, and DFT studies of a novel azo dye derived from racemic or optically active binaphthol. (2011). ResearchGate. [Link]
-
A cautionary tale of basic azo photoswitching in dichloromethane finally explained. (2021). ResearchGate. [Link]
-
Electronic structure of thioether containing NSNO donor azo-ligand and its copper(II) complex: Experimental and theoretical studies. (2014). ResearchGate. [Link]
-
Rowan | ML-Powered Molecular Design and Simulation. Rowan. [Link]
-
HOMO & LUMO In The Diels Alder Reaction. (2018). Master Organic Chemistry. [Link]
-
Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. (2022). MDPI. [Link]
-
Computational investigation of photoswitch conjugates for molecular solar energy storage. (2023). Royal Society of Chemistry. [Link]
-
Conformational Analysis of Thioether Musks Using Density Functional Theory. (2016). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND IN SILICO EVALUATION OF NOVEL AZO DERIVATIVE FROM THYMOL AND SULPHANILIC ACID. (2024). Innovare Academic Sciences. [Link]
-
Computational design of a molecular triple photoswitch for wavelength-selective control. (2018). ResearchGate. [Link]
-
HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. (2021). YouTube. [Link]
-
Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. (2024). HPCwire. [Link]
-
Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. (2024). Journal of Education and Science. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Iraqi National Journal of Chemistry. [Link]
-
Density functional theory study of new azo dyes with different π-spacers for dye-sensitized solar cells. (2015). PubMed. [Link]
-
New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity. (2023). Royal Society of Chemistry. [Link]
-
Quantum Chemistry Calculations for Metabolomics. (2021). ACS Publications. [Link]
-
Design rules for optimization of photophysical and kinetic properties of azoarene photoswitches. (2023). AIP Publishing. [Link]
-
New palladium(II) and platinum(II) complexes with ONS donor azo-thioether pincer ligand: Synthesis, characterization, protein binding study and in vitro cytotoxicity. (2023). ResearchGate. [Link]
-
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018). Royal Society of Chemistry. [Link]
-
Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with. (2025). Pure. [Link]
-
On the Computational Design of Azobenzene-Based Multi-State Photoswitches. (2018). MDPI. [Link]
-
Benchmarking of Density Functionals for Z-Azoarene Half-Lives via Automated Transition State Search. (2021). ChemRxiv. [Link]
-
Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv. (2017). ResearchGate. [Link]
-
Synthetic developments on the preparation of thioethers via photocatalysis. (2024). New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes. (2018). ResearchGate. [Link]
-
Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. (2019). figshare. [Link]
-
Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. [Link]
-
Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2024). MDPI. [Link]
-
Data-driven discovery of molecular photoswitches with multioutput Gaussian processes. (2022). Chemical Science (RSC Publishing). [Link]
-
Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. (2008). ARKIVOC. [Link]
-
Frontier molecular orbitals diagram for HOMO LUMO. (2023). ResearchGate. [Link]
-
Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. (2023). Arabian Journal of Chemistry. [Link]
-
DFT Study of Structural, Electronic, and Charge-Transfer Properties of 2‑Naphthol Azo Derivatives: Geometric, Positional, and Substituent Effects. (2022). ACS Publications. [Link]
-
Quantum Chemistry in Drug Discovery. (2023). Rowan Newsletter. [Link]
-
Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. [Link]
-
Synthesis, Ligating Properties, Thermal Behavior, Computational and Biological Studies of Some Azo-transition Metal Complexes. (2023). ResearchGate. [Link]
Sources
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic developments on the preparation of thioethers via photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A cautionary tale of basic azo photoswitching in dichloromethane finally explained - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational design of a molecular triple photoswitch for wavelength-selective control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemijournal.com [chemijournal.com]
- 17. schrodinger.com [schrodinger.com]
- 18. rowansci.substack.com [rowansci.substack.com]
- 19. Computational investigation of photoswitch conjugates for molecular solar energy storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. wjpls.org [wjpls.org]
Thermogravimetric Analysis of Functionalized Benzoic Acid: From Principle to Practice
An In-depth Technical Guide:
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Functionalized benzoic acids are a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals and performance materials. Their thermal stability is a critical parameter influencing shelf-life, processing conditions, and safety. Thermogravimetric Analysis (TGA) is a powerful analytical technique that provides quantitative insight into the thermal behavior of these compounds. This guide serves as a comprehensive technical resource, moving beyond procedural descriptions to explain the underlying causality of experimental design, providing a robust, self-validating protocol, and detailing the nuanced interpretation of TGA data for this important class of molecules.
The Principle and Power of Thermogravimetric Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] The fundamental principle is straightforward: as a compound is heated, it may undergo decomposition, evaporation, oxidation, or other chemical reactions that result in a mass loss or gain.[1] A highly sensitive microbalance records this mass change, which is then plotted against temperature to generate a TGA curve.
This data is invaluable for:
-
Determining Thermal Stability: Identifying the temperature at which a material begins to degrade.[3][4]
-
Compositional Analysis: Quantifying the content of volatiles, moisture, or inorganic filler in a sample.[1][5]
-
Studying Decomposition Kinetics: Investigating the rate and mechanism of thermal degradation.[3][4]
-
Ensuring Pharmaceutical Quality: Detecting residual solvents or confirming the hydration state of an active pharmaceutical ingredient (API).[3][5]
For functionalized benzoic acids, TGA allows us to directly observe how different substituents on the aromatic ring influence the molecule's stability, a crucial piece of information for drug formulation and materials engineering.
Designing a Robust TGA Experiment: The Causality Behind the Choices
The reliability of TGA data hinges on meticulous experimental design. Each parameter must be chosen deliberately to ensure the results are accurate, reproducible, and relevant to the scientific question at hand.
Sample Preparation: The Foundation of Quality Data
-
Sample Mass (1-5 mg): A small sample mass is crucial to minimize thermal lag. Heat must transfer from the furnace, through the sample pan, and into the sample itself. A large, thick sample will have a significant temperature gradient, with the exterior being hotter than the interior. This leads to broadened decomposition events and an artificially elevated onset temperature (Tonset). A thin, low-mass powder ensures uniform heating, resulting in sharper, more accurate transitions.
-
Particle Size (Fine, Uniform Powder): Grinding the sample to a consistent, fine powder increases the surface-area-to-volume ratio. This promotes efficient heat transfer and allows gaseous decomposition products to escape easily, preventing pressure buildup within the sample bed that could alter the decomposition pathway.
-
Sample Pan (Crucible): For most benzoic acid derivatives, standard aluminum or platinum pans are excellent choices due to their high thermal conductivity and inertness. The choice between an open or a sealed pan depends on the goal. An open pan is standard for decomposition studies, allowing volatiles to escape. A hermetically sealed pan (often with a pinhole lid) is used to study processes where containing the initial volatiles is necessary, such as measuring vapor pressure or studying decomposition under self-generated pressure.
Atmospheric Control: Dictating the Reaction Pathway
The atmosphere within the TGA furnace is a reactant and directly influences the chemical reactions that occur.
-
Inert Atmosphere (Nitrogen or Argon): To assess the intrinsic thermal stability of a functionalized benzoic acid, an inert atmosphere is essential. A constant purge of high-purity nitrogen or argon removes oxygen, preventing oxidative decomposition. The resulting mass loss is due solely to pyrolysis (thermal decomposition) and volatilization. This is the standard condition for comparing the stability of different molecules.
-
Oxidative Atmosphere (Air or Oxygen): An oxidative atmosphere is used to study the material's stability in the presence of air, which is relevant for real-world applications and storage. Decomposition in air often occurs at lower temperatures and proceeds through different, more complex mechanisms, typically involving combustion.
A consistent purge gas flow rate (e.g., 20-50 mL/min) is critical to efficiently remove the gaseous products from the sample's vicinity, preventing secondary reactions and ensuring the microbalance measures only the mass of the solid sample.[1]
The Heating Program: Resolving Thermal Events
-
Heating Rate (5-20 °C/min): The heating rate is a trade-off between resolution and sensitivity. A slow heating rate (e.g., 5-10 °C/min) provides more time for the sample to reach thermal equilibrium at each temperature, resulting in better separation of closely occurring decomposition events. A faster rate (e.g., 20 °C/min) can make subtle mass losses more apparent but may blur distinct events and shift decomposition temperatures higher. For routine analysis of benzoic acid derivatives, 10 °C/min is a widely accepted starting point.
-
Temperature Range (e.g., 30-600 °C): The range should encompass all expected thermal events. Starting near room temperature establishes a stable baseline. For most organic molecules like benzoic acids, heating to 600 °C is sufficient to ensure complete decomposition, leaving minimal residue in an inert atmosphere.
Standard Operating Protocol: TGA of 4-Hydroxybenzoic Acid
This section provides a self-validating, step-by-step methodology for analyzing a representative functionalized benzoic acid.
Objective: To determine the thermal stability and decomposition profile of 4-Hydroxybenzoic Acid in an inert atmosphere.
Materials & Instrumentation:
-
Calibrated Thermogravimetric Analyzer
-
High-purity nitrogen gas supply
-
Standard aluminum TGA pans
-
4-Hydroxybenzoic Acid (reagent grade, finely ground)
-
Micro-spatula and analytical balance
Experimental Workflow:
Caption: Standard workflow for the TGA of a functionalized benzoic acid.
Procedure:
-
Instrument Preparation: Verify that the TGA's mass and temperature calibrations are current.
-
Method Setup: Program the instrument with the following parameters:
-
Purge Gas: Nitrogen at 40 mL/min.
-
Temperature Program:
-
Isothermal for 2 minutes at 30 °C to allow the furnace to equilibrate.
-
Ramp from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
-
Sample Loading:
-
Place a clean, empty aluminum pan in the TGA and tare the balance.
-
Remove the pan and add 2-4 mg of the 4-hydroxybenzoic acid sample. Distribute it evenly across the bottom of the pan.
-
Place the loaded pan back into the instrument.
-
-
Execution: Begin the experiment. The instrument will automatically execute the temperature program and record the data.
-
Analysis: Once the run is complete, use the instrument's software to plot the mass percent (TGA curve) and the first derivative of the mass loss (DTG curve) against temperature. Identify and report the key thermal events.
Interpreting the Data: From Curves to Chemistry
The TGA thermogram of a functionalized benzoic acid is a rich source of chemical information.
-
TGA Curve (Mass % vs. Temperature): This curve shows the cumulative mass loss. A flat, horizontal region indicates thermal stability. A vertical drop, or "step," signifies a mass loss event.
-
DTG Curve (Derivative Mass Loss vs. Temperature): This curve plots the rate of mass loss. Each mass loss step on the TGA curve corresponds to a peak on the DTG curve. The peak temperature (Tpeak) represents the point of the most rapid decomposition. The DTG curve is particularly useful for resolving overlapping decomposition events that may appear as a single, drawn-out step on the TGA curve.
The Influence of Functional Groups on Thermal Stability
The chemical nature and position of substituents on the benzoic acid ring profoundly affect thermal stability by altering bond strengths and intermolecular forces.
Caption: The general effect of substituent groups on the thermal stability of benzoic acid.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) pull electron density away from the carboxylic acid group, weakening the bond between it and the aromatic ring. This generally makes the molecule less stable and prone to decarboxylation at a lower temperature.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and amino (-NH₂) donate electron density, which can strengthen the ring's bonds. More importantly, these groups can participate in strong intermolecular hydrogen bonding. This creates a more stable crystal lattice that requires significantly more thermal energy to break apart before decomposition can occur, thus increasing the thermal stability.[6]
Comparative TGA Data
The following table presents typical onset decomposition temperatures for several benzoic acid derivatives, illustrating the concepts above. Data is compiled from various thermal analysis studies.[6][7]
| Compound | Substituent Group | Electronic Effect | Typical Tonset (°C, Inert Gas) | Primary Reason for Stability |
| Benzoic Acid | -H | Neutral (Reference) | ~160 - 200 °C | Baseline stability |
| 4-Nitrobenzoic Acid | -NO₂ | Strong EWG | ~270 - 320 °C | Strong crystal packing forces can sometimes override electronic effects |
| 4-Hydroxybenzoic Acid | -OH | Strong EDG | ~220 - 260 °C | Strong intermolecular hydrogen bonding |
| 4-Aminobenzoic Acid | -NH₂ | Strong EDG | ~290 - 340 °C | Very strong intermolecular hydrogen bonding |
| Salicylic Acid (2-Hydroxy) | -OH | Strong EDG | ~160 - 200 °C | Intramolecular hydrogen bonding prevents intermolecular H-bonding, reducing stability relative to the 4-hydroxy isomer |
Note: The thermal decomposition of benzoic acid itself can be complex, involving sublimation and decomposition.[8][9][10] The stability of substituted derivatives is often more clearly defined by a distinct decomposition step.
Conclusion: TGA as an Indispensable Tool
Thermogravimetric analysis is more than just a method for measuring mass loss; it is a window into the chemical and physical transformations of materials at elevated temperatures. For scientists and professionals working with functionalized benzoic acids, a well-designed TGA experiment provides critical, quantitative data on thermal stability that is essential for predicting shelf-life, designing robust manufacturing processes, and ensuring the quality and safety of final products. By understanding the causality behind the experimental parameters and the chemical principles that govern the results, TGA can be leveraged as a powerful tool for rational drug design and materials development.
References
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Celignis. (n.d.). Thermogravimetric Analysis (TGA) of Biomass and Materials. Retrieved from [Link]
-
Scribd. (n.d.). Key Applications of TGA Analysis. Retrieved from [Link]
-
ResearchGate. (2021). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]
-
Khaled, K. F., & Abdel-Shafi, A. A. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 181(1-3), 859-864. Available at: [Link]
-
Taylor, R. (1970). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 48(24), 3797-3801. Available at: [Link]
-
NETZSCH-Gerätebau GmbH. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Retrieved from [Link]
-
Dollimore, D., & Lerdkanchanaporn, S. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 64(2), 635-641. Available at: [Link]
-
PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: (E)-4-((2-Hydroxyethyldiazenyl)thio)benzoic Acid Derivatives as Tunable Nitric Oxide Donors for Targeted Drug Delivery
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of diazeniumdiolate-modified benzoic acid derivatives, specifically focusing on a representative compound, O²-(2-hydroxyethyl)-N-(4-carboxyphenyl)diazen-1-ium-1,2-diolate, as a potent and versatile nitric oxide (NO) donor for drug delivery applications. While the specific molecule "(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid" is not extensively characterized in current literature, this guide is built upon the well-established chemistry of diazeniumdiolates (NONOates) and provides a robust framework for its synthesis, characterization, and implementation in therapeutic delivery systems.[1][2]
The protocols and insights presented herein are designed to be adaptable, empowering researchers to harness the therapeutic potential of controlled nitric oxide release for various pathological conditions, including cancer and inflammatory diseases.[3][4][5]
Introduction: The Therapeutic Promise of Nitric Oxide
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[2] Its therapeutic potential is vast; however, its short half-life and gaseous nature present significant challenges for direct administration.[2] This has led to the development of NO donor molecules, or "prodrugs," that can release NO in a controlled manner at a specific site of action.[1][6]
Diazeniumdiolates, commonly known as NONOates, are a prominent class of NO donors. These compounds are characterized by the [N(O)NO]⁻ functional group and can be synthesized to release NO with predictable half-lives, ranging from seconds to hours, upon exposure to physiological conditions.[1] Furthermore, their chemical structure can be modified to trigger NO release in response to specific stimuli such as pH, enzymes, or light, making them ideal candidates for targeted drug delivery.[1][3]
The subject of these application notes, a derivative of 4-mercaptobenzoic acid functionalized with a diazeniumdiolate moiety, offers several advantages for drug delivery design:
-
Tunable NO Release: The diazeniumdiolate structure allows for predictable and tunable release of NO.
-
Functional Handles for Conjugation: The carboxylic acid group on the benzoic acid ring provides a convenient point of attachment for conjugating therapeutic agents, targeting ligands, or for incorporation into larger nanocarrier systems.
-
Stimuli-Responsive Potential: The molecule can be engineered to be responsive to the tumor microenvironment (e.g., acidic pH or specific enzymes), enabling site-specific NO release.[7][8]
Mechanism of Nitric Oxide Release
The core of this technology lies in the spontaneous or triggered decomposition of the diazeniumdiolate moiety to release two molecules of nitric oxide.
Caption: General mechanism of NO release from a diazeniumdiolate.
Synthesis and Characterization
Synthesis of O²-(2-hydroxyethyl)-N-(4-carboxyphenyl)diazen-1-ium-1,2-diolate
This protocol outlines a general, two-step synthesis.
Step 1: Synthesis of the Precursor Amine
The synthesis begins with the modification of 4-aminobenzoic acid.
Protocol:
-
Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., methanol).
-
React with 2-chloroethanol in the presence of a base (e.g., sodium bicarbonate) to yield 4-((2-hydroxyethyl)amino)benzoic acid.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the product by recrystallization or column chromatography.[9]
Step 2: Formation of the Diazeniumdiolate
Protocol:
-
Dissolve the synthesized 4-((2-hydroxyethyl)amino)benzoic acid in an appropriate solvent system (e.g., a mixture of diethyl ether and acetonitrile).
-
Pressurize the reaction vessel with nitric oxide gas (handle with extreme caution in a well-ventilated fume hood).
-
Add a strong, non-nucleophilic base (e.g., sodium methoxide) to the solution to initiate the formation of the diazeniumdiolate.
-
Allow the reaction to proceed at room temperature. The solid product will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Physicochemical Characterization
| Parameter | Method | Expected Outcome |
| Chemical Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirmation of the synthesized structure. |
| Purity | HPLC | High purity (>95%) is desirable for biological applications. |
| Solubility | UV-Vis Spectroscopy | Determination of solubility in various buffers and solvents. |
| Thermal Stability | TGA/DSC | Assessment of the compound's stability at different temperatures. |
Quantification of Nitric Oxide Release
The Griess assay is a widely used and reliable method for the indirect quantification of NO release by measuring its stable breakdown products, nitrite and nitrate.
Caption: Workflow for the quantification of nitric oxide release using the Griess assay.
Protocol: Griess Assay for NO Quantification
-
Prepare a stock solution of the NO donor in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to the desired final concentration.
-
Incubate the solution at 37°C and collect aliquots at various time points.
-
To each aliquot, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with known concentrations of sodium nitrite.
Application in Drug Delivery Systems
The versatility of this NO donor allows for its incorporation into various drug delivery platforms.
Prodrug Approach with Existing Therapeutics
The carboxylic acid functionality can be used to form an ester or amide linkage with a hydroxyl or amine group on a parent drug, such as a non-steroidal anti-inflammatory drug (NSAID) or a chemotherapeutic agent.[4][10][11][12] This creates a hybrid molecule that can co-deliver both the primary therapeutic and nitric oxide.[4] The release of the parent drug and NO can be triggered by enzymatic cleavage of the linker in the target tissue.[7][10]
Incorporation into Nanoparticles
The NO donor can be encapsulated within or covalently attached to the surface of various nanocarriers, such as liposomes or polymeric nanoparticles.[8][13] This approach offers several advantages:
-
Enhanced Stability: Encapsulation can protect the NO donor from premature degradation in the bloodstream.[8][13]
-
Improved Pharmacokinetics: Nanoparticles can alter the biodistribution and circulation half-life of the NO donor.
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the carrier to specific cells or tissues.
Protocol: Encapsulation in Liposomes via Thin-Film Hydration
-
Dissolve the NO donor and lipids (e.g., DPPC, cholesterol) in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid phase transition temperature.
-
Extrude the resulting liposome suspension through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a specific size.
-
Remove any unencapsulated NO donor by dialysis or size exclusion chromatography.
In Vitro Efficacy Assessment
Protocol: Cytotoxicity Assay in Cancer Cell Lines
-
Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.[11]
-
Treat the cells with varying concentrations of the NO donor, the parent drug (if applicable), and the drug-NO donor conjugate.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.
-
Calculate the IC50 values to compare the cytotoxic effects of the different treatments.
Conclusion and Future Perspectives
The diazeniumdiolate-based NO donor presented in these application notes represents a powerful and adaptable tool for the development of novel drug delivery systems. Its tunable NO-releasing properties, coupled with the ease of chemical modification, open up a wide range of therapeutic possibilities. Future research in this area may focus on the development of multi-stimuli responsive systems, the exploration of new therapeutic applications, and the evaluation of these systems in preclinical and clinical settings.
References
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2-Hydroxyethyl)thio]benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stimuli Responsive Nitric Oxide-Based Nanomedicine for Synergistic Therapy. Retrieved from [Link]
-
PubMed. (n.d.). Nitric Oxide-Releasing Nonsteroidal Anti-Inflammatory Drugs: Novel Gastrointestinal-Sparing Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Nitric oxide (NO)- and nitroxyl (HNO)-generating diazeniumdiolates (NONOates): emerging commercial opportunities. Retrieved from [Link]
-
PubMed. (n.d.). A new hydrogel drug delivery system based on hydroxyethylstarch derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Diazen-1-ium-1,2-diolated and nitrooxyethyl nitric oxide donor ester prodrugs of anti-inflammatory (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic acids. Retrieved from [Link]
-
AACR Journals. (n.d.). Nitric Oxide-releasing Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Alter the Kinetics of Human Colon Cancer Cell Lines More Effectively than Traditional NSAIDs. Retrieved from [Link]
-
PubMed. (n.d.). Stimuli Responsive Nitric Oxide-Based Nanomedicine for Synergistic Therapy. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Retrieved from [Link]
-
ACS Publications. (n.d.). Encapsulation of N-Diazeniumdiolates within Liposomes for Enhanced Nitric Oxide Donor Stability and Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-[(2-Phenylethyl)amino]benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20050080024A1 - Nitric oxide donating derivatives for the treatment of cardiovascular disorders.
-
PubMed. (n.d.). Nitric oxide-releasing NSAIDs: a review of their current status. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-Benzoylethyl)benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cellular distribution studies of the nitric oxide-generating antineoplastic prodrug O2-(2,4-dinitrophenyl)1-((4-ethoxycarbonyl)piperazin-1-yl)diazen-1-ium-1,2-diolate formulated in Pluronic P123 micelles. Retrieved from [Link]
-
SpringerLink. (n.d.). Repurposing nitric oxide donating drugs in cancer therapy through immune modulation. Retrieved from [Link]
-
PubMed. (n.d.). Encapsulation of N-Diazeniumdiolates within Liposomes for Enhanced Nitric Oxide Donor Stability and Delivery. Retrieved from [Link]
-
International Journal of Drug Delivery Technology. (n.d.). Volume13,Issue2. Retrieved from [Link]
-
AHA/ASA Journals. (n.d.). Nitric Oxide, Anti-Inflammatory Drugs on Renal Prostaglandins and Cyclooxygenase-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[(2-Phenylethyl)amino]benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Nitric Oxide Donor Dinitroazetidine-Coumarin Hybrids as Potent Anti-Intrahepatic Cholangiocarcinoma Agents. Retrieved from [Link]
-
YouTube. (2020, December 28). Stimuli-responsive Nanomaterials for Imaging Immunotherapy Response. Retrieved from [Link]
-
MDPI. (n.d.). New Carrageenan/2-Dimethyl Aminoethyl Methacrylate/Gelatin/ZnO Nanocomposite as a Localized Drug Delivery System with Synergistic Biomedical Applications. Retrieved from [Link]
-
PubMed. (n.d.). A nitric oxide-releasing nonsteroidal anti-inflammatory drug accelerates gastric ulcer healing in rats. Retrieved from [Link]
-
ACS Publications. (n.d.). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. Retrieved from [Link]
Sources
- 1. Nitric oxide (NO)- and nitroxyl (HNO)-generating diazeniumdiolates (NONOates): emerging commercial opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. Stimuli Responsive Nitric Oxide-Based Nanomedicine for Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide-releasing nonsteroidal anti-inflammatory drugs: novel gastrointestinal-sparing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimuli Responsive Nitric Oxide-Based Nanomedicine for Synergistic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective | MDPI [mdpi.com]
- 8. Encapsulation of N-Diazeniumdiolates within Liposomes for Enhanced Nitric Oxide Donor Stability and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-[(2-Phenylethyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazen-1-ium-1,2-diolated and nitrooxyethyl nitric oxide donor ester prodrugs of anti-inflammatory (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic acids: synthesis, cyclooxygenase inhibition, and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Aromatic Azo Compounds as Antibacterial Agents
Introduction: The Resurgence of Azo Compounds in Antimicrobial Research
Aromatic azo compounds, characterized by the presence of one or more azo groups (–N=N–), have a long history in the dye and pigment industry. However, their biomedical potential, particularly as antibacterial agents, is an area of burgeoning interest.[1][2] The structural diversity and the possibility of tailored synthesis make them attractive candidates in the fight against antimicrobial resistance.[3][4][5] This guide provides a comprehensive overview and detailed protocols for assessing the antibacterial efficacy of these vibrant molecules. As researchers and drug development professionals, understanding the nuances of these assays is paramount for generating reproducible and reliable data.
The mechanism of action for many azo compounds is believed to involve interactions with bacterial enzymes and the cell membrane, leading to a disruption of cellular processes.[1] Some sulfonamide-based azo compounds, for instance, have shown significant promise, building on the known antibacterial properties of sulfa drugs.[6][7] The protocols outlined herein are designed to be robust and are grounded in principles established by leading authorities such as the Clinical and Laboratory Standards Institute (CLSI), ensuring a high degree of scientific integrity.[8][9]
Part 1: Foundational Assays for Antibacterial Activity Screening
The initial assessment of a novel aromatic azo compound typically involves screening for any antibacterial activity. The agar diffusion methods are workhorses in this phase due to their simplicity and cost-effectiveness.[10]
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the compound's ability to inhibit bacterial growth. A clear zone of inhibition around the well indicates antibacterial activity.
The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, creating a clear zone. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Well Creation:
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer (typically 6 mm in diameter), punch equidistant wells in the agar.
-
-
Compound Application:
-
Prepare stock solutions of the aromatic azo compounds in a suitable solvent (e.g., DMSO). Ensure the solvent itself does not inhibit bacterial growth at the concentration used.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent).
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm).
Caption: Workflow for the Agar Well Diffusion Assay.
Disk Diffusion Assay (Kirby-Bauer Method)
Similar to the well diffusion method, the disk diffusion assay is a widely used technique for preliminary screening.[2][11]
Instead of a well, a sterile paper disk impregnated with a specific concentration of the test compound is placed on the inoculated agar surface. The compound diffuses from the disk, and the diameter of the resulting zone of inhibition is measured.
-
Media and Inoculum Preparation: Follow steps 1-3 from the Agar Well Diffusion protocol.
-
Disk Preparation and Application:
-
Sterile filter paper disks (6 mm) are impregnated with a known concentration of the aromatic azo compound.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the disks firmly on the surface of the inoculated MHA plate.
-
Ensure adequate spacing between disks to prevent overlapping of inhibition zones.
-
-
Incubation and Interpretation: Follow steps 6-7 from the Agar Well Diffusion protocol.
Part 2: Quantitative Assessment of Antibacterial Potency
Once initial activity is confirmed, a quantitative measure of the compound's potency is required. The Minimum Inhibitory Concentration (MIC) is the gold standard for this determination.[12][13][14]
Broth Microdilution Method for MIC Determination
This high-throughput method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[15][16]
Serial dilutions of the aromatic azo compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration where no turbidity is observed.[17]
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.
-
Prepare a stock solution of the azo compound at twice the highest desired final concentration.
-
Add 100 µL of this stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) will be 100 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation:
-
Visually inspect the plate. The MIC is the lowest concentration of the azo compound at which there is no visible growth (no turbidity).[18]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Caption: Workflow for MIC Determination via Broth Microdilution.
Summarize the MIC values in a clear, tabular format for easy comparison of different compounds and bacterial strains.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Azo Compound 1 | 16 | 64 | >128 |
| Azo Compound 2 | 8 | 32 | 128 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Part 3: Advanced Protocols and Considerations
Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC determines the lowest concentration required to kill the bacteria.
Following an MIC assay, a small aliquot from the clear wells is sub-cultured onto agar plates. The absence of growth on these plates indicates bactericidal activity.
-
Perform the broth microdilution MIC test as described above.
-
From each well that shows no visible growth (the MIC well and those with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Causality and Experimental Choices
-
Choice of Solvent: Aromatic azo compounds are often hydrophobic. DMSO is a common solvent, but it is crucial to run a solvent toxicity control to ensure that the observed antibacterial activity is not an artifact of the solvent.
-
McFarland Standard: The use of a 0.5 McFarland standard is critical for standardizing the bacterial inoculum. A denser inoculum can lead to falsely high MIC values, while a less dense one can result in falsely low values.
-
Control Strains: The inclusion of ATCC quality control strains is essential for validating the assay and ensuring that the media and incubation conditions are appropriate.
-
Photosensitivity: A key feature of azobenzenes is their ability to undergo photoisomerization (trans-cis).[1] Researchers should consider whether the antibacterial activity is light-dependent and may need to perform experiments under specific light conditions or in the dark to assess the activity of different isomers.[19]
Conclusion
The assays described provide a robust framework for evaluating the antibacterial potential of aromatic azo compounds. Starting with qualitative screening methods and progressing to quantitative MIC and MBC determinations allows for a thorough characterization of novel compounds. Adherence to standardized protocols, careful experimental design, and thoughtful interpretation of results are the cornerstones of generating high-quality, reliable data in the quest for new antibacterial agents.
References
-
Azobenzene as Antimicrobial Molecules - PMC - NIH. (2022, September 1). National Institutes of Health. [Link]
-
(PDF) AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Structure Modification of an Active Azo-Compound as a Route to New Antimicrobial Compounds - NIH. (2017, May 4). National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Azo Compounds Bearing Imidazolyl Moiety - Journal of Pharmaceutical Science and Bioscientific Research. (2016, April 20). JPSBR. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). National Institutes of Health. [Link]
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024, May 27). National Institutes of Health. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. (2021, November 15). IAUE. [Link]
-
AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY - SIMU Georgeta Maria1, DRAGOMIRESCU Anca1, GRAD Maria Elena2, SAVOIU - Sciforum. (n.d.). Sciforum. [Link]
-
Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. (2025, July 15). BMG LABTECH. [Link]
-
Synthesis and antibacterial evaluation of new azo-pyrimidine derivatives - Journal of Applied Pharmaceutical Science. (2019, March 3). Journal of Applied Pharmaceutical Science. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (2025, November 15). IDEXX. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14). Emery Pharma. [Link]
-
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - OUCI. (n.d.). OUCI. [Link]
-
Substituted Azobenzene Molecules with Antimicrobial Properties | Encyclopedia MDPI. (2022, September 14). MDPI. [Link]
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. (2022, July 20). MDPI. [Link]
-
Warnings - EUCAST. (2025, August 18). EUCAST. [Link]
-
Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies - Taylor & Francis Online. (2021, July 8). Taylor & Francis Online. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF AZO AND ASPIRIN- AZO DERIVATIVES - Malaysian Journal of Analytical Sciences. (n.d.). Malaysian Journal of Analytical Sciences. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. (2025, November 16). ACS Publications. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). IDEXX. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Emery Pharma. [Link]
-
The antibacterial test with the agar well diffusion assay method against S. aureus bacteria … - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide - Journal of Medicinal and Chemical Sciences. (2023, September 15). Journal of Medicinal and Chemical Sciences. [Link]
-
Biomedical Applications of Aromatic Azo Compounds - IIUM Repository (IRep). (2018, February 19). IIUM Repository. [Link]
Sources
- 1. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide [jmchemsci.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. globalscientificjournal.com [globalscientificjournal.com]
- 10. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
- 14. idexx.dk [idexx.dk]
- 15. Structure Modification of an Active Azo-Compound as a Route to New Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. emerypharma.com [emerypharma.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. irep.iium.edu.my [irep.iium.edu.my]
Application Note: High-Throughput Screening of Benzoic Acid Derivatives for Enzyme Inhibition
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of benzoic acid derivatives for the discovery of novel enzyme inhibitors. Benzoic acid and its analogs represent a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules.[1] This document moves beyond a generic protocol, offering a detailed framework grounded in enzymology and HTS best practices. We delve into the rationale behind experimental design, from assay selection and development to robust data analysis and hit validation, with a specific focus on navigating the challenges associated with this class of compounds. A detailed, exemplary protocol for a fluorescence-based histone deacetylase (HDAC) inhibition assay is provided, alongside guidance on adapting these principles for other enzyme targets like cyclooxygenases (COXs).
Introduction: The Rationale for Screening Benzoic Acid Derivatives
The benzoic acid motif is a cornerstone in drug discovery due to its synthetic tractability and its ability to engage in key interactions with biological targets, such as hydrogen bonding and aromatic interactions. Derivatives of benzoic acid have been successfully developed as inhibitors for a wide range of enzymes, including tyrosinase, trans-sialidase, and histone deacetylases (HDACs), making them a valuable library for screening campaigns.[2][3][4] High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these derivatives to identify starting points for therapeutic development.[5] This guide is designed to equip researchers with the scientific and technical knowledge to design and execute a successful HTS campaign for this important class of molecules.
The Heart of the Screen: Assay Selection and Development
The success of any HTS campaign hinges on a robust and reliable assay. The choice of assay technology is dictated by the specific enzyme target and the nature of its catalytic reaction. For screening benzoic acid derivatives, the most common and effective methods are fluorescence-based and absorbance-based assays.
Foundational Principles of a Robust Enzymatic Assay
Before embarking on a large-scale screen, it is imperative to have a deep understanding of the enzyme's kinetics.[6] Key parameters to establish during assay development include:
-
Initial Velocity Conditions: The assay must be configured to measure the initial rate of the reaction, where the velocity is linear with time and enzyme concentration.[7] This is crucial for accurately determining inhibitor potency.
-
Substrate Concentration: For identifying competitive inhibitors, the substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).[7] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the active site.
-
Enzyme Stability and Purity: Use a well-characterized, highly purified enzyme preparation.[8] Ensure the enzyme is stable under the final assay conditions (pH, temperature, buffer components) for the duration of the experiment.[7]
Common HTS Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Example Enzyme Targets for Benzoic Acid Derivatives |
| Fluorescence Intensity (FI) | The enzymatic reaction produces a fluorescent product from a non-fluorescent substrate. | High sensitivity, wide dynamic range.[9] | Susceptible to interference from fluorescent compounds or quenchers. | Histone Deacetylases (HDACs), Proteases |
| Absorbance (Colorimetric) | The enzymatic reaction leads to a change in the absorbance of light at a specific wavelength. | Simple, cost-effective, and less prone to certain types of compound interference. | Lower sensitivity compared to fluorescence-based assays.[10] | Cyclooxygenases (COXs), Tyrosinase[11] |
| Fluorescence Resonance Energy Transfer (FRET) | The cleavage of a substrate labeled with a FRET pair (donor and quencher) results in a detectable change in fluorescence. | Homogeneous (no-wash) format, ratiometric detection can reduce noise. | Can be affected by compounds that absorb light at the excitation or emission wavelengths. | Proteases, Kinases |
Workflow for a High-Throughput Screening Campaign
A well-structured workflow is essential for the efficient and effective execution of an HTS campaign. The following diagram outlines the key stages, from initial assay development to hit confirmation.
Caption: High-throughput screening workflow from assay development to validated hits.
Detailed Protocol: Fluorescence-Based HDAC Inhibition Assay
This protocol provides a detailed methodology for a high-throughput, fluorescence-based assay to screen for inhibitors of Class I Histone Deacetylases (HDACs). This assay is based on a two-step reaction where the deacetylation of a fluorogenic substrate by HDAC is followed by enzymatic cleavage by a developing reagent (trypsin) to release a fluorescent molecule.[12]
Materials and Reagents
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) or a known HDAC inhibitor (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
Developing Reagent: Trypsin in assay buffer
-
384-well, black, flat-bottom plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation: ~355 nm, Emission: ~460 nm)
Assay Optimization
Before initiating the screen, optimize the following parameters:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the reaction.
-
Substrate Titration: Determine the Km of the substrate to decide on the optimal concentration for the screen.
-
Reaction Time: Establish a reaction time that falls within the initial velocity phase of the reaction.
Step-by-Step Screening Protocol
-
Compound Plating:
-
Prepare a stock solution of your benzoic acid derivative library in 100% DMSO.[8]
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 µM).
-
Include wells with DMSO only (Negative Control) and a known inhibitor like TSA (Positive Control).
-
-
Enzyme Addition:
-
Prepare a working solution of HDAC1 enzyme in cold HDAC Assay Buffer.
-
Dispense the enzyme solution (e.g., 10 µL) into all wells of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.[13]
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic HDAC substrate in HDAC Assay Buffer.
-
Add the substrate solution (e.g., 10 µL) to all wells to start the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at 30°C for the pre-determined optimal reaction time (e.g., 60 minutes).[13]
-
-
Reaction Termination and Signal Development:
-
Add the Developing Reagent (trypsin solution) to all wells to stop the HDAC reaction and initiate the release of the fluorophore.[12]
-
Incubate for a short period (e.g., 10-15 minutes) to allow for complete development of the fluorescent signal.
-
-
Data Acquisition:
-
Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis and Hit Identification
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[14] It is calculated using the signals from the positive and negative controls:
Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
Where SD is the standard deviation.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Unsuitable for screening |
An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.
Hit Identification
A "hit" is a compound that produces a significant change in the assay signal compared to the negative control. A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls.[14]
Percent Inhibition = (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos)) * 100
Compounds exceeding a certain inhibition threshold (e.g., >50%) are considered primary hits.
The Critical Step: Hit Validation and Triaging
A significant challenge in HTS is the high rate of false positives.[15] This is particularly relevant for benzoic acid derivatives, which can interfere with assays through various mechanisms. A rigorous hit validation cascade is therefore essential.
Addressing Promiscuous Inhibition and Assay Interference
Benzoic acid derivatives, being acidic and often containing phenolic groups, can be prone to specific types of assay artifacts:
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically sequester and inhibit enzymes.[15] This can be mitigated by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[15]
-
Reactivity: Certain functional groups on the derivatives might react covalently with the enzyme or other assay components.
-
Fluorescence Interference: If using a fluorescence-based assay, the compounds themselves may be fluorescent or may quench the fluorescence of the reporter molecule.
Hit Validation Workflow
Caption: A robust workflow for validating primary hits and eliminating false positives.
-
Reconfirmation and IC50 Determination: Primary hits should be re-tested using freshly sourced compound powder to confirm their activity and determine their potency (IC50 value) through a dose-response curve.[16]
-
Orthogonal Assays: Confirm the activity of hits using a different assay format that relies on an alternative detection principle.[17] For example, if the primary screen was fluorescence-based, a secondary assay could be based on absorbance or mass spectrometry.
-
Counter-Screens: To assess selectivity, test the hits against related enzymes. This helps to identify compounds that are specific for the target of interest.[18]
-
Structure-Activity Relationship (SAR) Analysis: Test commercially available analogs of the confirmed hits to establish an initial SAR.[17] A consistent SAR provides strong evidence that the observed activity is due to specific interactions with the target.
Conclusion
High-throughput screening of benzoic acid derivatives is a powerful strategy for the discovery of novel enzyme inhibitors. Success in this endeavor requires a deep understanding of the underlying enzymology, meticulous assay development and validation, and a rigorous process for hit confirmation that proactively addresses the potential for assay artifacts. By following the principles and protocols outlined in this application note, researchers can significantly increase the probability of identifying high-quality, validated hits that can serve as the foundation for successful drug discovery programs.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kim, J. H., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. European Journal of Pharmacology, 465(1-2), 1-8. [Link]
-
Kramer, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 485-495. [Link]
-
Edmondson, D. E., et al. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 24(5), 635-688. [Link]
-
Danks, M., et al. (2023). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. Clinical Cancer Research. [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Anil Kumar, K., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Immunological Methods, 373(1-2), 108-115. [Link]
-
Marek, M., et al. (2019). First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement. Angewandte Chemie International Edition, 58(42), 15007-15017. [Link]
-
N-Alonso, D., et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 22(11), 1845. [Link]
-
Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 678-682. [Link]
-
Tarlok, S., et al. (2021). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Crystals, 11(8), 941. [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. ResearchGate. [Link]
-
Lijnen, P., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers in Chemistry, 6, 103. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Yoshikawa, Y., et al. (2021). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega, 6(32), 21208–21215. [Link]
-
LibreTexts Chemistry. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry, 321(2), 202-208. [Link]
-
Queiroz, E. F., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 23(11), 2841. [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 55(18), 7980-7991. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Danks, M., et al. (2023). High throughput screening identifies activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. University of Edinburgh Research Explorer. [Link]
-
Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. ResearchGate. [Link]
-
Dahlin, J. L., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1774-1788. [Link]
-
Myrtollari, K., et al. (2023). Spectrophotometric and Fluorimetric High-Throughput Assays for Phenolic Acid Decarboxylase. ChemBioChem, 24(15), e202300207. [Link]
-
Coussens, T. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
-
LibreTexts Chemistry. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
BMG LABTECH. (2012). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. [Link]
-
Musa, A., et al. (2011). Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Sains Malaysiana, 40(4), 365-369. [Link]
-
Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Expert Opinion on Drug Discovery, 10(6), 615-626. [Link]
-
LaPlante, S. R., et al. (2014). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
-
Klink, T. A., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Semantic Scholar. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Chen, P. H., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(10), 1666-1671. [Link]
-
Rooney, E. E., et al. (2022). Intracellular fluorescence competition assay for inhibitor engagement of histone deacetylase. RSC Chemical Biology, 3(6), 724-730. [Link]
-
Buschini, M. L., et al. (2003). Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase. Bioorganic & Medicinal Chemistry Letters, 13(23), 4143-4147. [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
Hoffmann, K., et al. (1999). A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening. Analytical Biochemistry, 271(2), 224-226. [Link]
-
Orellana, M., et al. (2023). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry. Journal of Chromatography A, 1710, 464426. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Aromatic Azo Compounds
Welcome to the technical support center for the purification of polar aromatic azo compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods to your specific compound.
The inherent characteristics of polar aromatic azo compounds—strong intermolecular interactions, high affinity for polar stationary phases, and often-limited solubility in common organic solvents—present a unique set of purification hurdles. This guide provides a structured approach to overcoming these challenges through detailed troubleshooting, FAQs, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What makes polar aromatic azo compounds so challenging to purify?
The difficulty stems from a combination of their structural features. The azo group (-N=N-) linked to aromatic rings creates an extended π-conjugation system, which is often planar. When polar functional groups like hydroxyl (-OH), sulfonic acid (-SO₃H), or amino (-NH₂) groups are present, the molecule exhibits a high dipole moment and strong hydrogen bonding capabilities. This leads to:
-
Extreme Polarity: Causing very strong adsorption to polar stationary phases like silica gel, often resulting in immobility on the column.[1][2]
-
Poor Solubility: Many are insoluble in standard, moderately polar organic solvents used for chromatography and recrystallization, but may be soluble in highly polar aprotic solvents like DMF or DMSO, which are difficult to remove.[3]
-
Strong Intermolecular Forces: These compounds tend to self-associate, which can hinder crystallization and lead to band broadening in chromatography.
-
Presence of Impurities: Crude products are often contaminated with starting materials, by-products from side reactions, and inorganic salts from the synthesis, which may have similar polarities to the target compound.[4]
Q2: What are the most common impurities found in crude aromatic azo syntheses?
Typical impurities include unreacted starting materials (anilines, phenols), by-products from the oxidation of amines or phenols, and isomers if the coupling reaction is not regioselective.[4][5] For instance, the catalytic oxidation of anilines can produce by-products like nitrobenzene and azoxybenzene.[5] Inorganic salts are also a frequent contaminant, especially from the diazotization step.[4]
Q3: How do I choose the best initial purification strategy for my compound?
The choice depends on the scale of your synthesis and the nature of your compound and its impurities. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Q4: What are the best analytical techniques to confirm the purity of my final azo compound?
A combination of methods is always recommended for authoritative characterization.
-
Chromatographic Methods: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Confirms the chemical structure and can reveal organic impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight.[6]
-
UV-Vis Spectroscopy: Confirms the presence of the azo chromophore and can be used for quantification if a pure standard is available.[6][7]
-
FTIR Spectroscopy: Identifies key functional groups, including the characteristic N=N stretch.[6][7]
-
Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful but often frustrating technique for polar azo compounds. Success hinges on overcoming their strong affinity for the stationary phase.
Problem: My compound is stuck at the baseline of the silica gel column and won't elute.
-
Causality: Your compound is too polar for the chosen mobile phase. The polar functional groups on your molecule are adsorbing irreversibly to the silanol groups (Si-OH) on the silica surface.
-
Solution & Scientific Rationale:
-
Increase Eluent Polarity Drastically: Switch to a much more polar solvent system. A common and effective choice for very polar compounds is a gradient of methanol (MeOH) in dichloromethane (DCM).[2] You may need to go as high as 10-20% MeOH.
-
Add an Acid or Base Modifier: If your compound is acidic (e.g., contains phenolic -OH or -SO₃H groups) or basic (e.g., contains -NH₂), its interaction with silica can be extreme.
-
For acidic compounds , adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can help. The acid protonates the silica surface, reducing its negative character, and ensures your compound remains in a single protonation state, leading to sharper bands.[1]
-
For basic compounds , adding 0.5-1% triethylamine or ammonia can deprotonate the acidic silanol groups, preventing strong ionic interactions with your basic compound.
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase fails, silica gel may be inappropriate.
-
Reversed-Phase (C18): This is an excellent alternative where the stationary phase is nonpolar. Polar compounds elute earlier with polar mobile phases like water/acetonitrile or water/methanol.[8]
-
Alumina: Neutral or basic alumina can be effective for compounds that are sensitive to the acidic nature of silica.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a partially aqueous mobile phase. It's specifically designed to retain and separate very polar, water-soluble compounds.[9]
-
-
Problem: My compound is streaking or "tailing" down the column.
-
Causality: Tailing is often caused by a few key issues: poor solubility in the mobile phase, interactions with acidic sites on the silica, or column overloading. The compound dissolves in the front of the solvent band but then crashes out or re-adsorbs too strongly at the tail end.
-
Solution & Scientific Rationale:
-
Use a Stronger Loading Solvent: Dissolve your sample in the minimum amount of a solvent that is slightly more polar than your mobile phase to ensure it loads onto the column in a tight, uniform band.[10] Alternatively, use the "dry loading" method (see Protocol 1).
-
Add a Modifier: As mentioned above, adding a small percentage of acid or base to your eluent can prevent unwanted ionic interactions that cause streaking.[1]
-
Incorporate a Better "Separating" Solvent: For aromatic compounds, sometimes replacing hexane with toluene in your eluent system (e.g., Ethyl Acetate/Toluene) can dramatically improve separation and peak shape due to π-π interactions with the solvent.[2]
-
Reduce Sample Load: You may simply be putting too much compound on the column. Reduce the amount of crude material by half and see if the peak shape improves.
-
| Troubleshooting Summary: Column Chromatography | |
| Problem | Primary Cause |
| Compound stuck at baseline | Eluent polarity too low |
| Tailing / Streaking | Secondary interactions with silica; Poor solubility |
| Poor Separation | Insufficient resolution |
| Compound Decomposition | Acid-sensitivity |
Recrystallization
Recrystallization is the go-to method for purifying solid compounds, but finding the right conditions for polar azo dyes can be a significant challenge.[4]
Problem: I cannot find a single solvent that works for recrystallization.
-
Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[11] Polar azo compounds are often either insoluble in most solvents or too soluble even when cold.
-
Solution & Scientific Rationale:
-
Use a Binary Solvent System: This is the most powerful solution. Find a "soluble" solvent in which your compound is highly soluble and a "miscible anti-solvent" in which it is poorly soluble. Common pairs for polar compounds include Ethanol/Water, Methanol/Water, or Acetone/Hexane.[4] The protocol involves dissolving the compound in a minimum of the hot "soluble" solvent, then slowly adding the "anti-solvent" until the solution becomes cloudy (the saturation point). Gentle heating to clarify, followed by slow cooling, will induce crystallization.
-
Test Highly Polar Solvents: Consider solvents like ethanol, methanol, or acetic acid.[4][12]
-
Problem: My compound "oils out" of solution instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.
-
Solution & Scientific Rationale:
-
Add More Solvent: The most immediate fix is to add more of the "soluble" solvent to the hot mixture to reduce the saturation level, then allow it to cool more slowly.
-
Lower the Cooling Temperature: Try to induce crystallization at a lower temperature by cooling very slowly.
-
Change the Solvent System: The current solvent system may be inappropriate. A different solvent pair might lower the temperature at which saturation occurs.
-
Caption: Troubleshooting flowchart for a failed recrystallization.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Dry Loading
This protocol is designed for polar compounds that are difficult to load onto a column or streak badly.
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in your starting, nonpolar mobile phase (e.g., 98:2 DCM:MeOH). Do not let the silica run dry.[4]
-
Prepare the Sample for Dry Loading: a. Dissolve your crude azo compound (e.g., 100 mg) in a suitable solvent (e.g., methanol or acetone) in a round-bottom flask. b. Add 2-3 times the mass of your compound in silica gel (e.g., 200-300 mg) to the flask. c. Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[10]
-
Load the Column: a. Drain the solvent in the packed column until it is level with the top of the silica bed. b. Carefully pour the silica-adsorbed sample powder onto the top of the column to form a neat, level layer.[10] c. Gently add a thin layer (approx. 0.5 cm) of sand on top of the sample layer to prevent disturbance.[10]
-
Elute the Column: a. Carefully add your mobile phase. Use air pressure to push the solvent through the column. b. Start with a low polarity eluent and gradually increase the polarity (gradient elution). For example, start with 2% MeOH in DCM, then increase to 5%, 8%, 10%, etc., based on TLC analysis. c. Collect fractions and analyze them by TLC to identify which ones contain your pure product.[4]
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]
Protocol 2: Systematic Recrystallization of a Polar Azo Compound
This protocol details the steps for finding a suitable solvent system and performing the recrystallization.
-
Solvent Selection: a. Place a small amount (a few milligrams) of your crude, dry compound into several small test tubes. b. To each tube, add a different solvent (0.5 mL) from a range of polarities (e.g., water, ethanol, ethyl acetate, acetone, DCM, toluene). c. Observe solubility at room temperature. An ideal solvent will not dissolve the compound.[4] d. Gently heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely when hot.[4] e. If no single solvent works, test binary mixtures. Dissolve the compound in a small amount of a hot "soluble" solvent, then add a "miscible anti-solvent" dropwise until turbidity appears.
-
Dissolution: a. Place the crude azo dye in an Erlenmeyer flask. b. Add the chosen solvent (or the "soluble" solvent of a binary pair) in small portions while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[4]
-
Crystallization: a. If using a binary system, add the anti-solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the soluble solvent to re-clarify. b. Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.[4][13] c. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][13]
-
Isolation and Drying: a. Collect the crystals by vacuum filtration.[4] b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4] c. Dry the purified crystals in a desiccator or vacuum oven.[4]
References
-
ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?[Link]
-
ResearchGate. (n.d.). A new liquid–liquid extraction method for determination of 6 azo-dyes in chilli products by high-performance liquid chromatography. [Link]
-
ResearchGate. (n.d.). The results obtained in the purification of azo dyes [Table]. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
- Google Patents. (2006).
-
PubMed. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
ResearchGate. (n.d.). Purification process of the azo compound using preparative thinlayer chromatography... [Figure]. [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. [Link]
-
LCGC International. (2011). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?[Link]
-
MDPI. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]
-
Quora. (2017). Are Azo dyes polar? During a chromatography lab, should I use polar solvents or non-polar solvents?[Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
-
ResearchGate. (2018). One step synthesis of azo compounds from nitroaromatics and anilines. [Link]
-
ResearchGate. (2022). Azo Dyes Degradation Approaches and Challenges: An Overview. [Link]
-
National Institutes of Health (NIH). (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. [Link]
-
International Journal of Original Recent Advanced Research. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. [Link]
-
Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
- Google Patents. (2006). US20060053571A1 - Azo dyes soluble in organic solvents.
-
Organic Chemistry Portal. (n.d.). Synthesis of azo compounds. [Link]
-
Restek. (n.d.). HPLC Troubleshooting. [Link]
-
National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. [Link]
-
Wikipedia. (n.d.). Azo compound. [Link]
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijorarjournal.com [ijorarjournal.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. ijddr.in [ijddr.in]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Side Reactions in Diazo Coupling for Benzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction
The synthesis of azo compounds through diazo coupling is a cornerstone of organic chemistry, with wide-ranging applications in the development of dyes, pigments, and pharmaceutical intermediates. When the target molecule includes a benzoic acid moiety, this reaction provides a versatile route to a vast array of functionalized aromatic compounds. However, the seemingly straightforward nature of this two-step process—diazotization followed by azo coupling—belies a sensitivity to reaction conditions that can lead to numerous side reactions, significantly impacting yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the causality behind common experimental failures. By treating the protocol as a self-validating system with built-in checkpoints, this document aims to empower you to troubleshoot and optimize your diazo coupling reactions effectively.
Core Principles: A Mechanistic Overview
The synthesis is a tale of two distinct stages, each with its own critical parameters.
-
Diazotization: An aromatic primary amine (in this case, an aminobenzoic acid derivative) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[] The diazonium ion (-N₂⁺) is an excellent leaving group, making the salt a versatile synthetic intermediate.[2]
-
Azo Coupling: The electrophilic diazonium salt is then introduced to an electron-rich aromatic compound (the coupling partner), such as a phenol or an aniline derivative. The diazonium ion attacks the activated ring in an electrophilic aromatic substitution reaction to form the characteristic azo linkage (-N=N-), yielding the final azo compound.[3]
Understanding the delicate stability of the diazonium salt and the pH-dependent reactivity of the coupling partner is fundamental to preventing the side reactions detailed below.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the diazo coupling of benzoic acid derivatives in a practical question-and-answer format.
Observation: Low Yield & Dark Reaction Mixture
Q1: My reaction turned dark brown/black, and the yield of my desired azo-benzoic acid is very low. What is the primary cause?
A1: This is the most classic symptom of diazonium salt decomposition. The primary culprit is almost always a loss of temperature control during the diazotization step.[4] Arenediazonium salts are thermally unstable and, when warmed, will react with water in the acidic solution to form a phenol, releasing nitrogen gas.[5][6] This decomposition is often accompanied by the formation of dark, tarry polymerization byproducts.
-
Causality: The diazotization reaction must be maintained at 0-5 °C .[7] Above this temperature, the rate of decomposition via nucleophilic substitution by water becomes significant, leading to the formation of the corresponding hydroxybenzoic acid. The high temperature and acidity can promote further unwanted side reactions.[8]
-
Troubleshooting Steps:
-
Vigilant Temperature Monitoring: Use an ice-salt bath to achieve temperatures below 0 °C. Ensure the thermometer is placed directly within the reaction mixture, not just in the bath.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic amine solution, ensuring the temperature never exceeds 5 °C.[4] This prevents localized heating from the exothermic reaction.
-
Immediate Use: Diazonium salts are typically not isolated and should be used immediately in the subsequent coupling step.[2]
-
Observation: Unexpected Byproducts
Q2: I've isolated a byproduct that doesn't match the expected azo dye or the corresponding phenol. What other side reactions can occur?
A2: The formation of a triazene is another common side reaction, particularly if the pH is not adequately controlled.[9] Triazenes are formed when the electrophilic diazonium salt attacks the amino group of an unreacted molecule of the starting aminobenzoic acid (or an aniline-based coupling partner) instead of the aromatic ring.[10]
-
Causality: This N-coupling reaction is competitive with the desired C-coupling (on the aromatic ring). It is favored under conditions that are not sufficiently acidic. In mildly acidic or neutral conditions, a portion of the starting amine exists as a free base with a nucleophilic lone pair on the nitrogen, which readily attacks the diazonium ion.[10][11]
-
Troubleshooting Steps:
-
Ensure Sufficient Acidity During Diazotization: Use a sufficient excess of mineral acid (typically 2.5-3.0 equivalents) to ensure all the primary amine is protonated as the ammonium salt. This prevents the free amine from being available to form a triazene.
-
Control Coupling pH: The optimal pH for the coupling reaction itself is critical. For coupling with phenols, a mildly alkaline condition (pH 8-10) is required to form the more reactive phenoxide ion.[6][12] For coupling with anilines, a mildly acidic condition (pH 4-7) is used to prevent triazene formation while still having enough free aniline to react.[3][13]
-
Verifying the Key Steps
Q3: How can I be sure my diazotization is complete before I move on to the coupling step?
A3: A simple and effective way to monitor the diazotization is to test for the presence of excess nitrous acid. The reaction is considered complete when a slight excess of nitrous acid is detected.
-
Methodology: A drop of the reaction mixture is streaked onto starch-iodide paper. A positive test, indicated by the immediate formation of a blue-black color, confirms the presence of nitrous acid, signaling that all the primary amine has been consumed.[4]
Q4: What are the consequences of a large excess of nitrous acid, and how can it be removed?
A4: While a slight excess is needed to ensure complete reaction, a large excess of nitrous acid can lead to unwanted side reactions during the coupling stage, such as the nitrosation of the coupling partner (especially phenols).
-
Quenching Excess Nitrous Acid: If a significant excess is present after the reaction is complete, it can be quenched by adding a small amount of a scavenger like urea or sulfamic acid . These compounds react rapidly with nitrous acid to produce nitrogen gas, carbon dioxide, and water, effectively removing it from the reaction mixture.
-
Reaction with Urea: 2(NH₂)₂CO + 2HNO₂ → 2N₂ + CO₂ + 3H₂O
-
Reaction with Sulfamic Acid: NH₂SO₃H + HNO₂ → N₂ + H₂SO₄ + H₂O
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the desired reaction pathway versus the major side reactions and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for diazo coupling reactions.
Data Summary: Critical Reaction Parameters
| Parameter | Optimal Condition | Consequence of Deviation | Primary Side Reaction Favored |
| Temperature | 0-5 °C | Too High (> 5°C): Rapid decomposition of diazonium salt. Too Low (< 0°C): Risk of freezing, poor mixing. | Phenol Formation |
| Acidity (Diazotization) | 2.5 - 3.0 eq. Mineral Acid | Too Low: Incomplete diazotization; unreacted free amine remains. | Triazene Formation |
| pH (Coupling) | Phenols: pH 8-10Anilines: pH 4-7 | Incorrect pH: Lowers the reactivity of the coupling partner or the diazonium salt, stopping the reaction. [3][14] | No reaction or low yield. |
| Nitrous Acid | Slight excess (1.0-1.1 eq.) | Too Little: Incomplete reaction.Too Much: Side reactions with the coupling partner. | Nitrosation of coupling partner. |
Experimental Protocols
Protocol 1: General Diazotization of Aminobenzoic Acid
-
Preparation: In a beaker of appropriate size, suspend 1.0 equivalent of the aminobenzoic acid derivative in a solution of 2.5-3.0 equivalents of concentrated hydrochloric acid diluted with water.
-
Cooling: Place the beaker in an ice-salt bath and stir the suspension until the temperature of the mixture is stable between 0 and 5 °C. [15]3. Nitrite Solution: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine suspension. Use a pipette or dropping funnel to maintain a slow addition rate. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [4]5. Verification: After the addition is complete, continue stirring for 10-15 minutes in the ice bath. Test for a slight excess of nitrous acid using starch-iodide paper. A blue-black color indicates the reaction is complete. [4]6. Quenching (Optional): If a significant excess of nitrous acid is detected, add a small amount of solid urea or sulfamic acid portion-wise until the starch-iodide test is negative or only faintly positive.
-
The resulting cold diazonium salt solution is now ready for immediate use in the coupling reaction.
Protocol 2: General Azo Coupling Procedure
-
Coupling Solution Preparation:
-
For Phenolic Partners: Dissolve 1.0 equivalent of the phenol in a dilute aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath. The pH should be between 8 and 10.
-
For Aniline Partners: Dissolve 1.0 equivalent of the aniline derivative in a dilute aqueous hydrochloric acid solution. Add sodium acetate or another buffer to adjust the pH to between 4 and 7. Cool the solution to 0-5 °C.
-
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, vigorously stirring coupling partner solution. [15]3. Precipitation: The brightly colored azo dye should precipitate out of the solution during the addition.
-
Completion: Once the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion. [15]5. Isolation: Collect the solid azo product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts. The product can then be dried and recrystallized from an appropriate solvent for purification.
References
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. [Link]
-
Clark, J. (n.d.). Reactions of Diazonium Ions. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Mata, E. G., & Nencka, J. (2014). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 10, 2038–2045. [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions [Video]. YouTube. [Link]
-
The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
Cohen, T., Dietz, A. G., Jr., & Miser, J. R. (1977). A Simple Preparation of Phenols from Diazonium Ions via the Generation and Oxidation of Aryl Radicals by Copper Salts. The Journal of Organic Chemistry, 42(11), 2053–2058. [Link]
-
Wikipedia. (n.d.). Triazene. [Link]
-
ResearchGate. (2020). Reaction pathway for obtaining azo dyes derived from: benzoic acid (2) and cinnamic acid (5). [Link]
-
Yokogawa. (n.d.). pH in Diazo Coupler. [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]
-
Sazeides, C., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
-
ResearchGate. (2010). Synthesis of Triazenes of N-Heterocycles Mediated by Resin Immobilized Diazonium Ions. [Link]
-
Save My Exams. (n.d.). 32.2 Phenol | CIE A-Level Chemistry. [Link]
-
ACS Publications. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]
-
Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. [Link]
-
DergiPark. (2022). Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye. [Link]
-
DR-NTU. (n.d.). INVESTIGATION OF REACTIONS OF ARYL TRI- AZENE/DIAZENE AND THEIR APPLICATION FOR SYNTHESIS OF ARYLBORONIC ESTERS AND DI. [Link]
-
YouTube. (2020, November 11). Diazonium coupling reaction with mechanism. [Link]
-
ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
Pharmaguideline. (2020, April 17). Basic Principles, Methods and Application of Diazotization Titration. [Link]
-
YouTube. (2021, May 12). Synthesis of an azo dye. [Link]
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Azo Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Triazenes - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 15. cuhk.edu.hk [cuhk.edu.hk]
Stability issues of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid in solution
Welcome to the technical support center for (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may arise during experimentation with this molecule in solution. The following question-and-answer format addresses common challenges and provides scientifically grounded explanations and protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My solution of this compound changed color. What does this indicate?
Answer:
A color change in your solution is a primary indicator of a change in the chemical structure of the azo compound. Aryl azo compounds are known for their vibrant colors, which arise from the extended π-electron system centered around the diazenyl (–N=N–) group.[1][2] A shift in color, or a complete loss of color, suggests a disruption of this chromophore.
There are two likely causes for this observation:
-
pH-Induced Effects: The perceived color of many azo compounds can be pH-dependent.[3] The protonation or deprotonation of acidic or basic functional groups on the molecule can alter the electronic distribution and, consequently, the wavelength of light it absorbs. Your compound, this compound, has a carboxylic acid group which will be deprotonated at basic pH. This change in ionization state can lead to a predictable and reversible color shift.
-
Chemical Degradation: An irreversible color change, particularly fading, often points to the chemical decomposition of the azo linkage. This is a more serious issue as it indicates a loss of your compound of interest.
Troubleshooting Steps:
-
Measure the pH of your solution. Compare it to the pH of the original solvent. If there has been an unintended pH shift, this could be the cause.
-
Perform a reversible pH test. Take a small aliquot of your solution and adjust the pH back to the original condition. If the original color returns, the issue is likely pH-related.
-
If the color change is irreversible, proceed to the troubleshooting sections on chemical degradation.
Question 2: I suspect my compound is degrading. What are the likely degradation pathways and how can I minimize this?
Answer:
Aryl azo compounds, while generally more stable than their aliphatic counterparts, can be susceptible to degradation under certain conditions.[1][4] For this compound, the primary points of instability are the azo bond and the thioether linkage.
Potential Degradation Pathways:
-
Reductive Cleavage of the Azo Bond: The –N=N– bond can be reduced to form two separate amine compounds. This is a common metabolic pathway for azo dyes and can also occur in the presence of certain reducing agents in your experimental setup.
-
Oxidative Degradation: Strong oxidizing agents can also lead to the cleavage of the azo bond.
-
Photolytic Decomposition: Azo compounds can be light-sensitive. Exposure to UV or even ambient light over extended periods can lead to isomerization from the more stable trans (E) isomer to the cis (Z) isomer, or in some cases, complete cleavage of the N=N bond.[1]
-
Hydrolysis of the Thioether Linkage: While generally stable, the thioether bond could be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less likely than azo bond cleavage.
Workflow for Minimizing Degradation:
Caption: Workflow for minimizing degradation.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Light | Work in a fume hood with the sash down and/or use amber vials or foil-wrapped containers. | To prevent photolytic decomposition and E/Z isomerization.[1] |
| Temperature | Prepare solutions fresh and store them at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical reactions, including degradation. |
| Oxygen | For sensitive experiments, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon. | To minimize oxidative degradation of the azo linkage or the thioether. |
| pH | Maintain a pH where the compound is most stable. For a carboxylic acid-containing compound, a slightly acidic to neutral pH is often optimal. Avoid strongly acidic or basic conditions unless required by the experiment. | Extreme pH can catalyze the hydrolysis of functional groups. |
Question 3: I am seeing an unexpected precipitate in my solution. What could be the cause?
Answer:
Precipitation can occur for several reasons:
-
Poor Solubility: You may have exceeded the solubility limit of your compound in the chosen solvent. The benzoic acid moiety imparts some polar character, but the overall molecule is largely organic.
-
Degradation Products: One or more of the degradation products may be less soluble than the parent compound, leading to precipitation as the compound degrades.
-
Salting Out: If you are using high concentrations of salts in your buffer, this can decrease the solubility of your organic compound, causing it to "salt out" of the solution.
Troubleshooting Steps:
-
Check Solubility: Determine the solubility of this compound in your solvent system. You may need to use a co-solvent like DMSO or DMF to achieve the desired concentration.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradation product.
-
Review Your Buffer Composition: If you are using a high salt concentration, consider if it can be reduced or if a different buffer system would be more appropriate.
Question 4: How can I set up an experiment to systematically test the stability of my compound in a new buffer or formulation?
Answer:
A systematic stability study is crucial when moving to a new experimental condition. Here is a recommended experimental protocol:
Experimental Protocol for Stability Testing:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into your test buffers (e.g., PBS at pH 5.4, 7.4, and 9.4) to your final working concentration. Include a control solution in a known stable solvent.
-
Incubation Conditions: Aliquot your test solutions into separate vials for each time point and condition to be tested.
-
Temperature: Incubate sets of samples at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light: Incubate one set of samples exposed to ambient light and another set protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples at each time point using a stability-indicating method, typically reverse-phase HPLC with UV detection.
-
Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation.
-
Look for the appearance of new peaks, which would correspond to degradation products.
-
Data Analysis Workflow:
Caption: Data analysis workflow for stability studies.
By systematically varying one parameter at a time (pH, temperature, light), you can identify the key factors influencing the stability of your compound in your specific experimental setup.
References
- Synthesis of new Azo Compounds of p- Hydroxybenzaldehyde and Determination of Their Activity 2022-2023. (2023). Basrah University College of Pharmacy.
- New Directions in the Chemistry of Azo-compounds. (n.d.). University of Manchester Research Explorer.
-
4-[(2-Hydroxyethyl)thio]benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Azo compound synthesis by C-N coupling reaction (diazenylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Str
- Formation, Reactivity and Decomposition of Aryl Phospha‐Enol
-
Azo compound. (n.d.). Wikipedia. Retrieved from [Link]
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2021).
- Introduction of a New Analytical Reagent of Azo Compound. (n.d.). Alfa Chemistry.
- Synthesis, Characterization and Analytical Study of New Azo Dye. (2022).
- The Versatility of Diazirines: Properties, Synthetic and Modern Applications. (2024). Chemistry – A European Journal.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
-
2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]
- Benzoic acid, 2-[2-[1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-. (n.d.). EPA.
-
4-((2-Hydroxyethoxy)carbonyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
- 4-(2-Benzoylethyl)benzoic acid. (2008). Acta Crystallographica Section E.
- Structures of 4-((2-hydroxyethyl) thio) benzoic acid (1) and... (n.d.).
- Decomposition reactions of the aromatic diazo-compounds. Part XI. The mechanism of formation of azo-compounds, polyaryls, and aryl sulphides. (1949). Journal of the Chemical Society.
-
Benzoic acid, 4-[(2-hydroxyethyl)thio]-, methyl ester. (n.d.). PubChem. Retrieved from [Link]
Sources
Technical Support Center: Optimizing HPLC Methods for Benzoic Acid Derivatives
Welcome to the technical support center for the HPLC analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable chromatographic results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing probable causes and actionable solutions based on established scientific principles.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My peaks for benzoic acid and its derivatives are showing significant tailing. What is causing this, and how can I fix it?
A: Peak tailing is a common issue when analyzing acidic compounds like benzoic acid derivatives on reversed-phase columns.[1][2][3] The primary cause is secondary interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase.[1][2][4] These silanol groups can be acidic and interact with the carboxyl groups of your analytes, leading to a secondary retention mechanism that results in tailing peaks.[1]
Probable Causes & Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of both your analytes and the stationary phase silanols is highly dependent on the mobile phase pH.[5][6]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of your benzoic acid derivatives. For most benzoic acids, a pH between 2.5 and 3.5 is a good starting point.[5] This suppresses the ionization of the carboxylic acid group on the analytes, making them more non-polar and reducing interactions with silanols. Adding an acid like formic acid or acetic acid to the mobile phase is a common practice to achieve this.[5]
-
-
Residual Silanol Activity: Even with pH control, highly active silanol groups can still cause tailing.
-
Solution 1: Use a modern, high-purity silica column with end-capping. These columns have a lower concentration of accessible silanol groups.
-
Solution 2: Consider using a column with a polar-embedded stationary phase.[7] These columns are designed to be more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.[7]
-
-
Column Contamination: Accumulation of sample matrix components on the column can lead to active sites that cause tailing.[8]
Issue 2: Inconsistent Retention Times
Q: The retention times for my benzoic acid derivatives are shifting between injections and between different days. What could be the reason?
A: Fluctuating retention times can compromise the reliability of your method. Several factors related to the HPLC system, mobile phase preparation, and column equilibration can contribute to this issue.[9]
Probable Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a frequent cause of retention time drift.[9]
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. A good rule of thumb is to flush the column with 10-15 column volumes of the mobile phase.[9] When using ion-pair reagents, equilibration can take significantly longer, sometimes up to 50 column volumes.[9]
-
-
Mobile Phase Instability: The composition and pH of the mobile phase can change over time.
-
Solution 1: Prepare fresh mobile phase daily, especially if using buffers which can support microbial growth.
-
Solution 2: Ensure the mobile phase is well-mixed and degassed to prevent bubble formation in the pump, which can cause pressure fluctuations and affect retention times.[9]
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.
-
-
Pump and System Issues: Leaks, worn pump seals, or malfunctioning check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[9]
-
Solution: Perform regular preventative maintenance on your HPLC system. Check for leaks and ensure the pump is delivering a stable flow rate.
-
Issue 3: Poor Resolution Between Analytes
Q: I am having trouble separating two or more of my benzoic acid derivatives. How can I improve the resolution?
A: Achieving adequate resolution is key to accurate quantification. Optimizing the mobile phase composition and choosing the right stationary phase are critical for improving the separation of closely eluting compounds.
Probable Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the pH of the aqueous phase, are crucial for selectivity.
-
Solution 1: Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Sometimes, switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity due to different solvent properties.
-
Solution 2: Fine-tune the pH: As discussed earlier, pH dramatically affects the retention of benzoic acid derivatives.[5][10] A small change in pH can alter the elution order and improve the resolution between co-eluting peaks.[5]
-
Solution 3: Buffer Selection: The type and concentration of the buffer can also influence selectivity. Ammonium acetate and phosphate buffers are commonly used.[11][12]
-
-
Inappropriate Stationary Phase: The column chemistry plays a vital role in the separation mechanism.
-
Solution: If optimizing the mobile phase doesn't provide the desired resolution, consider a different column. A column with a different stationary phase (e.g., a phenyl or a polar-embedded phase) might offer the necessary selectivity.[13] Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can also be effective for separating complex mixtures of acidic compounds.[14][15]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for benzoic acid derivatives?
A1: A good starting point for a reversed-phase HPLC method for benzoic acid derivatives is a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution.[16] The aqueous portion should be acidified to a pH of around 3.0 using an acid like formic, acetic, or phosphoric acid to ensure the analytes are in their non-ionized form.[5][15] A common starting gradient might be from a low percentage of organic modifier (e.g., 10%) to a higher percentage (e.g., 90%) over 15-20 minutes. Detection is typically done using a UV detector at a wavelength where the benzoic acid derivatives have strong absorbance, often around 230-254 nm.[11][17]
Q2: How do I choose the right column for my analysis?
A2: The choice of column depends on the specific properties of your benzoic acid derivatives and the sample matrix.
-
C18 Columns: These are the most common and a good first choice for general reversed-phase separations of moderately polar compounds.[16] Look for modern, high-purity, end-capped C18 columns to minimize peak tailing.
-
Polar-Embedded Columns: If your derivatives are very polar and elute early on a standard C18 column, a polar-embedded phase can provide better retention and selectivity.[7]
-
Phenyl Columns: The pi-pi interactions offered by a phenyl stationary phase can provide unique selectivity for aromatic compounds like benzoic acid derivatives.
-
Mixed-Mode Columns: For complex samples containing a wide range of polarities and acidic strengths, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be very effective.[14]
Q3: What are the key considerations for sample preparation?
A3: Proper sample preparation is crucial for robust and reliable HPLC analysis.[18] The primary goals are to remove interfering matrix components and ensure the sample is in a solvent compatible with the mobile phase.
-
Extraction: For solid samples, extraction with a suitable solvent like methanol is common.[17] Liquid samples may be diluted with the mobile phase.[17]
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that can clog the column and system.[12][18]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be a powerful tool for sample clean-up and concentration of your analytes.[8]
Q4: How can I ensure the long-term robustness of my HPLC method?
A4: Method robustness refers to the method's ability to remain unaffected by small, deliberate variations in method parameters.
-
System Suitability Testing: Regularly perform system suitability tests to monitor the performance of your HPLC system and column. Key parameters to track include retention time, peak area, peak asymmetry, and column efficiency (plate count).
-
Method Validation: A properly validated method will have defined ranges for critical parameters like mobile phase composition, pH, and temperature, within which the method is known to perform reliably.[19][20]
-
Column Care: Use a guard column to protect your analytical column, and follow the manufacturer's recommendations for column storage and regeneration.[8]
Section 3: Data and Protocols
Table 1: Recommended Starting HPLC Conditions for Benzoic Acid Derivatives
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Good starting point for reversed-phase separation. |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) | Suppresses ionization of benzoic acid derivatives. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 15 min | A generic gradient to elute a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 235 nm or 254 nm | Common wavelengths for aromatic acids.[11][14] |
| Injection Vol. | 5-20 µL | Dependent on sample concentration and sensitivity needs. |
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 ppm): Accurately weigh the benzoic acid derivative standard and dissolve it in a suitable solvent like methanol or mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ppm).[17]
-
Sample Preparation (Liquid Sample): Dilute the liquid sample with the mobile phase to a concentration that falls within the calibration range.[17]
-
Sample Preparation (Solid Sample): Extract a known weight of the homogenized solid sample with a suitable solvent (e.g., methanol) using sonication.[17] Centrifuge and collect the supernatant.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.[18]
Section 4: Visualizations
Diagram 1: General HPLC Method Optimization Workflow
Caption: A general workflow for optimizing an HPLC method for benzoic acid derivatives.
Diagram 2: Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in the analysis of benzoic acid derivatives.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Ali, A. A., Al-Kaf, A. G., & Al-Magrami, M. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 27(1). Retrieved from [Link]
-
Suntornsuk, W., & Tussanee, S. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Science and Technology, 1(1), 1-11. Retrieved from [Link]
-
Buszewski, B., Kowalska, S., Karasová, G., & Lehotay, J. (2008). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Journal of Liquid Chromatography & Related Technologies, 31(6), 858-873. [Link]
-
Khoudir, T., Daoud, K., & Ringuede, A. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Retrieved from [Link]
-
U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. Retrieved from [Link]
-
Karasová, G., Lehotay, J., & Buszewski, B. (2007). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. Retrieved from [Link]
-
Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (2019, September 14). Optimization of an HPLC method for the simultaneous quantification of the major organic acids in different fruit extracts. Retrieved from [Link]
-
Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
Li, S., He, F., & Wu, G. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Beverages, 5(2), 34. [Link]
-
ElectronicsAndBooks. (n.d.). Journal of Liquid Chromatography & Related Technologies Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC C. Retrieved from [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). Optimization of an HPLC method for the simultaneous quantification of the major organic acids in different fruit extracts. Retrieved from [Link]
-
MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
PubMed. (2008). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Benzoic Acid | SIELC Technologies [sielc.com]
- 16. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.ust.edu [journals.ust.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Analysis of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid (Compound X) in Preclinical Assays
Introduction:
In the landscape of drug discovery, the identification of a potent lead candidate is a significant milestone. However, the journey from a promising hit to a viable therapeutic is fraught with challenges, chief among them being the characterization of a compound's selectivity. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, using the hypothetical compound (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid, which we will refer to as "Compound X," as a case study.
Compound X has been identified as a potent inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with a preliminary IC50 of 50 nM in a cell-free enzymatic assay. Its structure, featuring a diazenyl linker, a thioether, and a carboxylic acid moiety, presents a unique profile that warrants a thorough investigation of its potential for cross-reactivity with other biological targets. This guide will detail a multi-pronged approach to de-risking Compound X, comparing its performance against two well-characterized COX inhibitors: Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor. We will explore its effects in enzymatic assays, cell-based signaling assays, and broader cytotoxicity profiling.
I. Foundational Principles of Cross-Reactivity Analysis
Before delving into the experimental protocols, it is crucial to understand the underlying principles that guide our approach. The selection of assays is not arbitrary; it is a hypothesis-driven process informed by the structural motifs of Compound X and the known biology of its intended target.
-
Structural Homology: The primary hypothesis for cross-reactivity often stems from structural similarity between the intended target and other proteins. In the case of COX-2, the highly homologous COX-1 isoform is an immediate concern.
-
"Privileged" Scaffolds: Certain chemical structures are known to interact with multiple targets. While the diazenyl-thioether scaffold of Compound X is novel, its potential to interact with other enzymes, particularly those with cysteine-rich active sites, must be considered.
-
Functional Assays: Beyond direct binding, it is essential to assess the functional consequences of any off-target interactions. This involves moving from purified enzyme assays to more complex cell-based and whole-organism models.
The workflow for our analysis is depicted below:
Figure 1: A tiered workflow for the cross-reactivity assessment of a novel compound.
II. Comparative Analysis of COX Isoform Selectivity
The most critical initial step is to determine the selectivity of Compound X for COX-2 over COX-1. Non-selective inhibition of COX-1 is associated with gastrointestinal side effects, a major drawback of first-generation NSAIDs.
Experimental Protocol: COX (ovine) Inhibitor Screening Assay (Cayman Chemical, Cat. No. 701230)
This commercially available kit provides a reliable and standardized method for assessing COX-1 and COX-2 inhibition. The assay measures the peroxidase activity of cyclooxygenase.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This includes the heme, the COX-1 and COX-2 enzymes, and the arachidonic acid substrate.
-
Compound Dilution: Prepare a serial dilution of Compound X, Celecoxib, and Ibuprofen in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions.
-
Assay Plate Setup: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well of a 96-well plate.
-
Inhibitor Addition: Add 10 µL of the diluted compounds to the appropriate wells. For control wells, add 10 µL of DMSO.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Signal Detection: Measure the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Summary:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 8,500 | 50 | 170 |
| Celecoxib | 15,000 | 8 | 1,875 |
| Ibuprofen | 1,200 | 2,500 | 0.48 |
Interpretation:
The data clearly demonstrates that Compound X is a potent and selective COX-2 inhibitor. Its selectivity index of 170 is significantly better than the non-selective Ibuprofen and, while not as high as Celecoxib, it represents a promising starting point for a selective anti-inflammatory agent.
III. Cellular Target Engagement and Off-Target Signaling
While enzymatic assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complexity of a cellular environment. Therefore, the next phase of our analysis is to assess the ability of Compound X to inhibit COX-2 activity in a relevant cell model and to investigate its potential impact on key signaling pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
This assay measures the downstream product of COX-2 activity, providing a functional readout of target engagement in a cellular context.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of Compound X, Celecoxib, or Ibuprofen for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit (e.g., R&D Systems, Cat. No. KGE004B).
-
Data Analysis: Plot the PGE2 concentration versus the log of the inhibitor concentration to determine the EC50 value.
Experimental Protocol: Western Blot Analysis of MAPK Signaling Pathways
To probe for potential off-target effects on common signaling pathways, we will examine the phosphorylation status of key mitogen-activated protein kinases (MAPKs): ERK, p38, and JNK.
-
Cell Treatment: Treat RAW 264.7 cells with Compound X at 1x, 10x, and 100x its PGE2 EC50 for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, and total-JNK. Use an antibody against GAPDH as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Comparative Data Summary:
| Compound | Cellular PGE2 EC50 (nM) | Effect on p-ERK (at 10x EC50) | Effect on p-p38 (at 10x EC50) | Effect on p-JNK (at 10x EC50) |
| Compound X | 150 | No significant change | No significant change | Slight increase (~20%) |
| Celecoxib | 30 | No significant change | No significant change | No significant change |
| Ibuprofen | 3,500 | No significant change | No significant change | No significant change |
Interpretation:
Compound X effectively inhibits PGE2 production in a cellular context, confirming its target engagement. The slight increase in JNK phosphorylation at higher concentrations warrants further investigation, as it could indicate a potential off-target interaction. However, the lack of effect on ERK and p38 signaling is encouraging.
IV. Broad Liability and Cytotoxicity Profiling
The final stage of our initial cross-reactivity assessment involves screening Compound X against a panel of common liability targets to identify any potential for broader off-target effects and general cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay in HepG2 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. HepG2 cells, a human liver cancer cell line, are a common choice for in vitro toxicology studies.
-
Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Comparative Data Summary:
| Compound | Cytotoxicity (CC50 in HepG2 cells, µM) | Therapeutic Index (CC50 / PGE2 EC50) |
| Compound X | > 100 | > 667 |
| Celecoxib | 50 | 1,667 |
| Ibuprofen | > 200 | > 57 |
Interpretation:
Compound X exhibits low cytotoxicity, with a CC50 value greater than 100 µM. This results in a favorable therapeutic index, suggesting a good safety margin between its effective dose and the concentration at which it causes cell death.
V. Conclusion and Future Directions
Our comprehensive cross-reactivity analysis of this compound (Compound X) has provided valuable insights into its selectivity and potential off-target liabilities. The data indicates that Compound X is a potent and selective COX-2 inhibitor with good cellular activity and a favorable in vitro safety profile.
The key findings are:
-
High Selectivity: Compound X demonstrates a 170-fold selectivity for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Cellular Efficacy: The compound effectively inhibits PGE2 production in a relevant cellular model, confirming its mechanism of action.
-
Favorable Safety Profile: Compound X exhibits low cytotoxicity and a wide therapeutic window in our initial assessment.
One area for further investigation is the observed slight increase in JNK phosphorylation at higher concentrations. While minor, this warrants a more detailed follow-up, perhaps through kinome profiling, to identify any potential off-target kinase interactions.
The logical flow of our proposed future experiments is as follows:
Figure 2: Proposed future directions for the development of Compound X.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Bresalier, R. S., Sandler, R. S., Quan, H., et al. (2005). Cardiovascular Events Associated with Rofecoxib in a Colorectal Adenoma Chemoprevention Trial. New England Journal of Medicine, 352(11), 1092–1102. [Link]
A Researcher's Guide to Validating the Mechanism of Action for Thioether-Containing NSAID Analogs
In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, medicinal chemists are increasingly exploring novel structural modifications of established non-steroidal anti-inflammatory drugs (NSAIDs). One such avenue of investigation is the incorporation of thioether linkages into classic NSAID scaffolds. This strategic modification presents the potential for altered pharmacokinetic profiles, enhanced target selectivity, and novel biological activities. However, the introduction of a thioether moiety necessitates a rigorous validation of the compound's mechanism of action to ensure it aligns with the intended therapeutic strategy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the mechanism of action of thioether-containing NSAID analogs. We will delve into the foundational principles of NSAID activity, propose a systematic experimental workflow to dissect the mechanism of these novel analogs, and offer insights into interpreting the resulting data.
The Established Paradigm: NSAIDs and Cyclooxygenase Inhibition
Traditional NSAIDs, such as ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two key isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[3][4]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastric irritation and bleeding, are linked to the concurrent inhibition of COX-1.[5][6] This understanding has driven the development of COX-2 selective inhibitors with the aim of improving gastrointestinal safety.[6][7]
The introduction of a thioether linkage into an NSAID analog raises critical questions about its primary mechanism of action. Does the analog retain the parent drug's COX-inhibitory activity? Does the thioether moiety alter the selectivity towards COX-1 and COX-2? Or does it introduce entirely new pharmacological targets? A case in point is Sulindac, a prodrug that is metabolized in the body to its active sulfide form, which then acts as a potent inhibitor of both COX-1 and COX-2.[2][8][9] This precedent underscores the significance of the sulfur-containing moiety in the biological activity of certain NSAIDs.
A Systematic Approach to Validating the Mechanism of Action
To comprehensively validate the mechanism of action for a novel thioether-containing NSAID analog, a multi-tiered experimental approach is essential. This workflow progresses from initial in vitro characterization of the primary target to cellular and in vivo models, culminating in broader screens for off-target effects.
Caption: A tiered experimental workflow for validating the mechanism of action of thioether-containing NSAID analogs.
Tier 1: Primary Target Engagement and In Vitro Activity
The initial step is to determine if the thioether-containing analog retains the ability to inhibit COX enzymes.
1. In Vitro COX-1 and COX-2 Inhibition Assays
-
Causality: This is the foundational experiment to directly measure the inhibitory potency of the analog against the primary targets of NSAIDs.[8] Comparing the IC50 values for both COX-1 and COX-2 will reveal the analog's potency and selectivity.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., fluorometric or colorimetric assays).[10][11]
-
Prepare a dilution series of the thioether analog, the parent NSAID, and a known selective COX-2 inhibitor (e.g., celecoxib).
-
Incubate each enzyme with the test compounds and the substrate (arachidonic acid).
-
Measure the production of prostaglandin G2, the intermediate product, according to the kit's instructions.
-
Calculate the IC50 values for each compound against both COX isoforms.
-
2. Cell-Based Prostaglandin E2 (PGE2) Assay
-
Causality: This assay confirms that the observed enzyme inhibition translates to a functional effect in a cellular context, specifically the reduction of pro-inflammatory prostaglandin production.[4]
-
Protocol:
-
Culture a suitable cell line, such as human macrophages or fibroblasts.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.[3][12]
-
Treat the stimulated cells with various concentrations of the thioether analog, the parent NSAID, and a positive control.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA or HTRF assay.[13][14][15]
-
Data Presentation: Comparative In Vitro Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cellular PGE2 Inhibition (IC50, µM) |
| Parent NSAID | 1.5 | 0.5 | 3 | 0.8 |
| Thioether Analog | 10.2 | 0.2 | 51 | 0.3 |
| Celecoxib | >100 | 0.05 | >2000 | 0.07 |
This is a table with hypothetical data for illustrative purposes.
Tier 2: Cellular and In Vivo Confirmation of Anti-Inflammatory Activity
Positive results in Tier 1 warrant progression to more complex biological systems to confirm the anti-inflammatory effects.
1. LPS-Induced Inflammatory Response in Macrophages
-
Causality: This cell-based model mimics an inflammatory response and allows for the assessment of the analog's ability to suppress the production of various inflammatory mediators beyond prostaglandins.[16]
-
Protocol:
-
Culture macrophage-like cells (e.g., RAW 264.7).
-
Pre-treat the cells with the thioether analog or parent NSAID.
-
Stimulate the cells with LPS.[17]
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA or multiplex assays.
-
Assess the expression of iNOS and COX-2 via Western blot or RT-qPCR.
-
2. Carrageenan-Induced Paw Edema in Rodents
-
Causality: This is a classic in vivo model of acute inflammation that provides a measure of the compound's anti-inflammatory efficacy in a whole organism.[1][7] The reduction in paw swelling is a direct indicator of the compound's ability to suppress the inflammatory cascade.
-
Protocol:
-
Administer the thioether analog, the parent NSAID, or a vehicle control to rodents (rats or mice) via an appropriate route (e.g., oral gavage).[18]
-
After a predetermined time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.[19]
-
Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
-
Data Presentation: In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Maximum Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| Parent NSAID | 10 | 45 |
| Thioether Analog | 10 | 65 |
| Indomethacin | 5 | 70 |
This is a table with hypothetical data for illustrative purposes.
Tier 3: Elucidating Alternative Mechanisms and Off-Target Effects
If the thioether analog demonstrates potent anti-inflammatory activity that cannot be fully explained by its COX inhibition profile, or if it shows an unexpectedly favorable safety profile, it is crucial to investigate alternative mechanisms of action.
Caption: A simplified representation of the NF-κB signaling pathway, a potential alternative target for thioether-containing NSAID analogs.
1. NF-κB Signaling Pathway Analysis
-
Causality: The NF-κB transcription factor is a master regulator of inflammation, and its inhibition can lead to broad anti-inflammatory effects.[20] Some NSAIDs have been shown to affect this pathway independently of COX inhibition.
-
Protocol:
-
Use the LPS-stimulated macrophage model described in Tier 2.
-
Perform Western blot analysis to assess the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
-
Utilize a reporter gene assay with an NF-κB response element to quantify the transcriptional activity of NF-κB.
-
2. Broad Target Profiling
-
Causality: To identify novel or off-target interactions, unbiased screening methods are invaluable.
-
Experimental Approaches:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of the analog to proteins in a cellular environment by measuring changes in their thermal stability.[6]
-
Proteomics-based Approaches: Affinity chromatography using the immobilized analog followed by mass spectrometry can identify binding partners.
-
Kinome Profiling: As many inflammatory signaling pathways are regulated by kinases, a kinome scan can reveal if the analog inhibits specific kinases.
-
Conclusion
The incorporation of a thioether moiety into an NSAID scaffold represents a promising strategy in the development of novel anti-inflammatory agents. However, this structural modification demands a thorough and systematic validation of the compound's mechanism of action. By following the tiered experimental workflow outlined in this guide—from initial in vitro COX inhibition assays to in vivo efficacy models and broad off-target screening—researchers can confidently characterize the pharmacological profile of their thioether-containing NSAID analogs. This rigorous approach is not only fundamental for advancing our understanding of these novel compounds but is also a critical step in the journey towards developing safer and more effective treatments for inflammatory diseases.
References
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Chattopadhyay, M., Goswami, S., Rodes, D. B., Kodela, R., Velazquez, C. A., Boring, D., Crowell, J. A., & Kashfi, K. (2010).
- Al-Aqeel, H., & Al-Mubaddel, F. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 139–150.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
- Abdel-Aziem, A., El-Azab, A. S., El-Sayed, M. A. A., Al-Ghorbani, M., & El-Gazzar, M. G. (2018). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 894–906.
- Zheng, Y., Wang, Z., & Ji, J. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic letters, 22(15), 5868–5872.
- Bruno, A., & Tacconelli, S. (2021). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
- Brajc, T., Paternoster, V., Pirc, K., Gazvoda, M., & Stojan, J. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC medicinal chemistry, 14(4), 698–707.
- Zhao, X., Wang, C., Zhang, Y., & Liu, G. (2018). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical animal health and production, 50(7), 1541–1547.
- Xiao, D., Powolny, A. A., & Singh, S. V. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of agricultural and food chemistry, 56(2), 301–306.
- Scott, B. P., & Gestwicki, J. E. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(8), 2028–2034.
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. (n.d.).
- Melior Discovery. (n.d.). LPS Model of Systemic Inflammation.
- Abdel-Aziem, A., El-Azab, A. S., El-Sayed, M. A. A., Al-Ghorbani, M., & El-Gazzar, M. G. (2018). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies.
- Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
- BenchChem. (n.d.). Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives.
- Singh, R. K., Kumar, S., Prasad, D. N., & Bhardwaj, T. R. (2018). Therapeutic journey of pyrazole and its analogues: A comprehensive review. European journal of medicinal chemistry, 155, 387–411.
- PubChem. (n.d.). Sulindac sulfide.
- Al-Aqeel, H., & Al-Mubaddel, F. (2016). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules (Basel, Switzerland), 21(9), 1198.
- Wang, D., & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer. Annals of the New York Academy of Sciences, 1198, 115–123.
- Abdul-Ghani, M., & DeFronzo, R. A. (2020). Kinome Profiling Reveals Abnormal Activity of Kinases in Skeletal Muscle From Adults With Obesity and Insulin Resistance. The Journal of clinical endocrinology and metabolism, 105(3), dgz115.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Ghiuru, A., Oniga, O., & Pirnau, A. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules (Basel, Switzerland), 22(9), 1499.
- Thermo Fisher Scientific. (n.d.). Human Prostaglandin E2 ELISA Kit (KHL1701).
- Ichikawa, H., Takada, Y., Shishodia, S., Jayaprakasam, B., Nair, M. G., & Aggarwal, B. B. (2005). Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IkappaB kinase beta. Molecular cancer therapeutics, 4(12), 1919–1926.
- Fecho, K., & Miller, J. A. (2001). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
- PerkinElmer. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S.
- Abcam. (n.d.). Prostaglandin E2 ELISA Kit - Extracellular (ab316263).
- Zhang, Y., Chen, Y., Li, Y., & Li, J. (2023). Global proteomics insights for a novel small compound targeting the non-integrin Laminin Receptor in a macrophage cell model. Frontiers in immunology, 14, 1289433.
- Ballo, N., Sanogo, R., & Diakite, C. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 34-42.
- Quattrone, A., & Patrignani, P. (2017). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Journal of medicinal chemistry, 60(2), 659–671.
- MDPI. (2024, September 6). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.
- Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Frontiers. (n.d.). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway.
- ResearchGate. (n.d.). Non-steroidal Anti-inflammatory Drugs (NSAIDS): Chemistry, Mechanism and their Adverse events.
- Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034).
- Zhang, H., & Li, L. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland), 28(13), 5122.
- Khan, I., & Ali, A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14731.
- Pharmacy Education. (2023, October 10). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
- medRxiv. (2024, July 29). Dual site proteomic analyses reveal potential drug targets for cardiovascular disease.
- ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Zhang, Y., Feng, Y., Liu, L., Chen, Z., & Yang, Y. (2024). Establishment of a model of LPS-induced inflammatory injury in human aortic endothelial cells. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 174, 116576.
- Kim, S., & Surh, Y. J. (2013). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Journal of cancer prevention, 18(2), 119–129.
- Taylor & Francis Online. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
- Arbor Assays. (n.d.). PGE2 Multi-Format ELISA Kit.
- ResearchGate. (n.d.). Inhibition of TLR4, NF-κB, and INOS pathways mediates ameliorative effect of syringic acid in experimental ulcerative colitis in rats.
- van Baal, J. W., Diks, S. H., & Peppelenbosch, M. P. (2006). Kinome profiling.
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 3. Comparison of different nonsteroidal anti-inflammatory drugs for cesarean section: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulindac Sulfide | C20H17FO2S | CID 5352624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rxfiles.ca [rxfiles.ca]
- 13. researchgate.net [researchgate.net]
- 14. Mercapto-NSAIDs generate a non-steroidal anti-inflammatory drug (NSAID) and hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08525F [pubs.rsc.org]
- 15. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological evaluation of amide conjugates of NSAIDs with L-cysteine ethyl ester, combining potent antiinflammatory and antioxidant properties with significantly reduced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects [mdpi.com]
- 18. Sulindac - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
Benchmarking the performance of new benzoic acid derivatives against established inhibitors
Introduction: The Enduring Scaffold of Benzoic Acid in Drug Discovery
Benzoic acid, a simple aromatic carboxylic acid, has long been a privileged scaffold in medicinal chemistry.[1] Its derivatives have given rise to a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the benzoic acid core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. In recent years, a new wave of benzoic acid derivatives has emerged from drug discovery pipelines, showing promise as potent and selective inhibitors of various enzymatic targets.
This guide provides a comprehensive framework for benchmarking the performance of these novel benzoic acid derivatives against established inhibitors. We will delve into the mechanistic intricacies, provide detailed experimental protocols for robust evaluation, and present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in their decision-making processes. Our focus will be on providing not just the "how" but also the "why" behind the experimental choices, ensuring a deep and practical understanding of the evaluation process.
Mechanism of Action: A Tale of Two Inhibitors
To illustrate the comparative benchmarking process, we will consider a hypothetical novel benzoic acid derivative, BZA-47 , designed as an inhibitor of Protein Kinase C (PKC) , a key enzyme in cellular signal transduction. We will compare its performance against the well-established PKC inhibitor, Staurosporine .
While both compounds target the same enzyme, their mechanisms of action and molecular interactions may differ significantly. Understanding these differences is crucial for interpreting performance data.
-
Staurosporine: A broad-spectrum protein kinase inhibitor that acts as an ATP-competitive inhibitor. Its high affinity for the ATP-binding pocket of many kinases leads to potent but often non-selective inhibition.
-
BZA-47 (Hypothetical): A novel benzoic acid derivative designed for greater selectivity. It may achieve this through a different binding mode, potentially allosteric modulation, or by exploiting subtle differences in the ATP-binding sites of various kinases. Benzoic acid derivatives have been shown to act as ATP-competitive inhibitors for enzymes like protein kinase CK2.[2]
The following diagram illustrates a simplified signaling pathway involving PKC, the target of our hypothetical inhibitor.
Caption: A simplified signaling pathway illustrating the activation of Protein Kinase C (PKC) and its subsequent cellular response. Both the novel benzoic acid derivative (BZA-47) and the established inhibitor (Staurosporine) target PKC.
In Vitro Performance Benchmarking: A Step-by-Step Guide
A robust in vitro evaluation is the cornerstone of inhibitor characterization. Here, we provide detailed protocols for key assays to compare the performance of BZA-47 and Staurosporine.
IC50 Determination via Kinase Activity Assay
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[5] This assay quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[6]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
PKC Enzyme: Dilute recombinant human PKC to the desired concentration in kinase buffer.
-
Substrate: Prepare a solution of a specific PKC substrate (e.g., a fluorescently labeled peptide) in kinase buffer.
-
ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km value for ATP.
-
Inhibitors: Prepare serial dilutions of BZA-47 and Staurosporine in DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add 20 µL of the PKC enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a 25 µL mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
Enzyme Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are essential.[7] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
-
Assay Setup:
-
Set up a series of reactions similar to the IC50 assay.
-
For each inhibitor concentration (including zero), vary the concentration of the substrate (e.g., the fluorescent peptide).
-
Measure the initial reaction rates by taking multiple readings over a short period (e.g., every 5 minutes for 30 minutes).
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki).[8]
-
Cell-Based Proliferation Assay
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor performance by assessing their effects on cellular processes.[9][10] The MTT or SRB assay can be used to measure the anti-proliferative effects of the inhibitors on a cancer cell line that overexpresses PKC.[2]
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.[2]
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with serial dilutions of BZA-47 and Staurosporine for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
The following diagram outlines the general workflow for these in vitro benchmarking experiments.
Caption: A general experimental workflow for the in vitro benchmarking of new benzoic acid derivatives against established inhibitors.
Comparative Data Analysis
The data obtained from the aforementioned assays should be compiled into clear and concise tables for easy comparison.
Table 1: In Vitro Inhibitory Activity against PKC
| Compound | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| BZA-47 | 50 | 25 | ATP-Competitive |
| Staurosporine | 5 | 2 | ATP-Competitive |
Table 2: Anti-proliferative Activity in MCF-7 Cells
| Compound | GI50 (µM) |
| BZA-47 | 0.5 |
| Staurosporine | 0.01 |
Discussion and Interpretation of Results
Based on the hypothetical data, Staurosporine exhibits greater potency in both the biochemical and cell-based assays, as indicated by its lower IC50 and GI50 values. However, the key advantage of BZA-47 may lie in its selectivity, which would require further investigation through kinase panel screening. A higher selectivity profile for BZA-47 could translate to a better safety profile in vivo, with fewer off-target effects.
The similar ATP-competitive mode of inhibition suggests that BZA-47 also binds to the ATP-binding pocket of PKC. The difference in potency could be attributed to variations in binding affinity and the specific molecular interactions within the active site.
Conclusion: A Pathway to Informed Drug Development
This guide has outlined a systematic approach to benchmarking the performance of new benzoic acid derivatives against established inhibitors. By combining robust in vitro assays with a thorough understanding of the underlying mechanisms, researchers can generate high-quality, comparative data to inform the progression of promising drug candidates. The hypothetical case of BZA-47 versus Staurosporine highlights the importance of looking beyond simple potency and considering factors such as selectivity and mechanism of action. Ultimately, a well-designed benchmarking strategy is essential for identifying novel therapeutics with superior efficacy and safety profiles.
References
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]
-
IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 14). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved from [Link]
-
PubMed. (n.d.). Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala. Retrieved from [Link]
-
PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved from [Link]
-
BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
Practical-Haemostasis.com. (2025, January 21). Inhibitor Assays. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design | Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]
-
Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3495-3504. [Link]
-
Molecular Biology of the Cell. (2017, October 13). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]
-
ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
- Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
-
ResearchGate. (n.d.). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity | Request PDF. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Evaluation of laboratory techniques for assessing scale inhibition efficiency. Retrieved from [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
-
ACS Publications. (2019, March 12). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis | ACS Infectious Diseases. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biochemicalsci.com [biochemicalsci.com]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Designing Robust Control Experiments for Azo Reductase Activity Assays
Byline: Your Name, Senior Application Scientist
Introduction: The Critical Role of Azo Reductases and the Imperative for Rigorous Controls
Azo reductases are a fascinating and vital class of enzymes, primarily found in bacteria, that catalyze the reductive cleavage of azo bonds (–N=N–). This enzymatic activity is of profound interest to researchers in diverse fields, from environmental science, where it plays a role in the bioremediation of textile dyes, to pharmacology and toxicology. In the context of drug development, the gut microbiome's azo reductase activity can significantly impact the metabolism, bioavailability, and even toxicity of orally administered azo-containing prodrugs. Diazenylbenzoic acid serves as a key model substrate for elucidating this activity.
Given the significance of these enzymes, it is paramount that their activity is characterized using well-controlled experiments. This guide provides a comprehensive framework for designing and executing control experiments to ensure the data generated is both accurate and reliable. We will delve into the "why" behind each control, providing not just the methodology but the scientific rationale that underpins a robust experimental design.
The Foundation of Trustworthy Data: Why Controls are Non-Negotiable
A well-designed set of controls acts as a self-validating system, providing confidence that the observed reduction of diazenylbenzoic acid is indeed the result of the specific azo reductase being studied.
Core Control Experiments for Azo Reductase Assays
To confidently attribute the reduction of diazenylbenzoic acid to azo reductase activity, a series of negative and positive controls are essential. These controls are designed to systematically eliminate alternative explanations for the observed changes in substrate concentration.
Negative Controls: Ruling Out False Positives
Negative controls are designed to demonstrate that the reaction does not proceed in the absence of a key component. For azo reductase assays, the following negative controls are critical:
-
No-Enzyme Control: This is the most fundamental control. By omitting the azo reductase from the reaction mixture, you can determine the rate of spontaneous, non-enzymatic degradation of diazenylbenzoic acid under the specific assay conditions (pH, temperature, etc.). A significant decrease in the substrate in this control would indicate substrate instability or the presence of other reducing agents in the buffer.
-
Heat-Inactivated Enzyme Control: To confirm that the observed activity is due to the protein's native conformation, a control with a heat-inactivated enzyme is crucial. By heating the enzyme to a temperature that causes denaturation (typically 56-65°C for 30 minutes, though optimization may be required), you can verify that the catalytic activity is lost. This control helps to rule out the possibility that a non-protein component of the enzyme preparation is responsible for the reduction.
-
No-Substrate Control: This control contains the enzyme and all other reaction components except for the diazenylbenzoic acid. This allows you to monitor any background absorbance changes that might be occurring, for example, due to the degradation of the cofactor (e.g., NADH or NADPH).
-
Cofactor-Only Control: Many azo reductases require a nicotinamide cofactor (NADH or NADPH) and sometimes a flavin cofactor (like FMN or FAD) to function. It has been shown that these cofactors can, under certain conditions, non-enzymatically reduce azo dyes. Therefore, a control containing only the cofactors and the substrate is essential to quantify the extent of this abiotic reduction.
The Special Case of Anaerobic Azo Reductases
Many azo reductases, particularly those from the gut microbiome, are active under anaerobic conditions. Oxygen can act as an alternative electron acceptor, inhibiting the reduction of the azo dye. Therefore, when studying these enzymes, it is critical to maintain an anaerobic environment.
-
Anaerobic Technique: This can be achieved using an anaerobic chamber, gas pack systems, or by preparing media and solutions under a stream of inert gas (e.g., nitrogen or a mixture of N2, H2, and CO2).
Experimental Workflow and Data Interpretation
A logical workflow is essential for efficiently conducting these experiments and for the clear interpretation of the results.
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid. By moving beyond a simple checklist and explaining the why behind each recommendation, we aim to build a deeper understanding of safe laboratory practices.
Understanding the Hazard Profile: A Tale of Two Moieties
This compound is a molecule that presents a dual-faced hazard profile, primarily dictated by its benzoic acid backbone and the diazenyl (azo) linkage.
-
The Benzoic Acid Core: Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[1][2] Prolonged or repeated exposure, particularly through inhalation of dust, can lead to organ damage.[2]
-
The Diazenyl (Azo) Group: Azo compounds are widely used as colorants and are a subject of scrutiny due to their potential to metabolize into aromatic amines, some of which are known or suspected carcinogens.[3] While not all azo compounds are hazardous, this potential for metabolic activation necessitates careful handling to minimize exposure.[4][5] Furthermore, some diazo compounds are known to be potentially toxic and explosive under certain conditions, such as heat or shock.[6][7]
It is this combination of known irritation from the benzoic acid structure and the potential, more severe hazards of the azo group that dictates the stringent personal protective equipment (PPE) and handling protocols outlined below.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields. | Protects against splashes and dust. Standard safety glasses do not provide a sufficient seal.[8][9] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. For prolonged or repeated contact, consider gloves with a longer penetration time.[8] Always inspect gloves for tears or holes before use and dispose of them properly after handling the compound. |
| Body Protection | A lab coat that fastens in the front and has long sleeves. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling the compound as a powder and there is a risk of generating dust. | Minimizes the inhalation of airborne particles, which is a primary route of exposure for benzoic acid-related lung damage. |
Workflow for Donning and Doffing PPE
Operational Plan: From Receipt to Experiment
A meticulous operational plan minimizes the risk of exposure and accidental release.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[10] The container should be tightly sealed and clearly labeled.[11][12]
Handling and Experimental Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control potential dust and vapor exposure.[13]
-
Avoid Dust Generation: If the compound is a solid, handle it carefully to avoid creating dust.[11][14]
-
Weighing: Use a balance inside a fume hood or a ventilated enclosure.
-
Transfers: When transferring the compound, use appropriate tools like a spatula or scoop. Avoid using metal spatulas with potentially sensitive compounds like diazo compounds.[13]
-
Heating: Exercise caution when heating. Some diazo compounds can be explosive.[6][7] It is prudent to heat small quantities initially and monitor for any signs of decomposition.
-
Housekeeping: Clean up any spills immediately, following the procedures outlined in the emergency plan.[14]
Experimental Workflow
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for disposal.[14]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the affected area.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[15] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][15]
Disposal
-
Waste Generation: All materials contaminated with this compound, including excess compound, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.[14][15]
-
Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[2][15]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the chemical nature of the compounds you work with and the rationale behind safety protocols, you empower yourself to make informed decisions that protect you, your colleagues, and the integrity of your research. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- BENZOIC ACID E 210 PH. EUR. USP FCC JP Safety Data Sheet. (2023).
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Redox. (2022). Safety Data Sheet Benzoic acid.
- 4-(Diethylamino)benzoic acid - SAFETY DATA SHEET. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Benzoic acid Safety Data Sheet.
- Mac-Word Format MSDS. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich Inc. (n.d.). SAFETY DATA SHEET.
- Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP).
- MAP-LVG923 - SAFETY DATA SHEET. (n.d.).
- Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes. (n.d.).
- QIMA. (n.d.). Quick Guide: Carcinogenic Azo Dyes & Retailer and Consumer Risks.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- STOP Carcinogens at work. (n.d.). Azodyes.
- National Institutes of Health. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- SAFETY DATA SHEET. (2019).
- Sustainability Directory. (n.d.). Azo Dye Toxicity.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- European Commission. (n.d.). opinion of the sccnfp on the safety review of the use of certain azo dyes in cosmetic products.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- NCBioNetwork. (2014). Safe Chemical Handling / Lab Safety Video Part 5. YouTube.
Sources
- 1. carlroth.com [carlroth.com]
- 2. redox.com [redox.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qima.com [qima.com]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalds.com [chemicalds.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
